molecular formula C6H6N4O4 B605802 Aeide-C1-NHS ester CAS No. 824426-32-6

Aeide-C1-NHS ester

Katalognummer: B605802
CAS-Nummer: 824426-32-6
Molekulargewicht: 198.14 g/mol
InChI-Schlüssel: FENNDBOWHRZLTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azidoacetic acid NHS ester is a compound containing an azide group and an NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNDBOWHRZLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731335
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824426-32-6
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Aeide-C1-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aeide-C1-NHS ester, a bifunctional crosslinker integral to the fields of bioconjugation and targeted protein degradation. We will delve into its chemical structure, physicochemical properties, mechanism of action, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a chemical reagent that serves as a linker molecule.[1][2][3][4] Its structure is characterized by two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group.[1][2][3] This dual functionality allows for sequential or orthogonal conjugation to different molecules. The NHS ester provides reactivity towards primary amines, while the azide group enables "click chemistry" reactions.[1][2][3][5][][7][8][9][10]

The systematic name for the core structure is 2,5-dioxopyrrolidin-1-yl 2-azidoacetate. Its chemical formula is C₆H₆N₄O₄, and it has a molecular weight of 198.14 g/mol .[5][11]

structure cluster_NHS N-Hydroxysuccinimide (NHS) Ester Group cluster_Linker cluster_Azide Azide Group N1 N C1 C N1->C1 O3 O N1->O3 C2 C C1->C2 O1 O C1->O1 = C3 C C2->C3 C3->N1 O2 O C3->O2 = C4 C C5 C O3->C5 O4 O C5->O4 = C6 CH₂ C5->C6 N2 N C6->N2 N3 N N2->N3 = N4 N N3->N4 =

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, including solvent selection and storage.

PropertyValueReference
Molecular Formula C₆H₆N₄O₄[5][11]
Molecular Weight 198.14 g/mol [5][11]
CAS Number 824426-32-6[5][11]
Topological Polar Surface Area (TPSA) 112.44 Ų[11]
LogP -0.0961[11]
Hydrogen Bond Acceptors 5[11]
Hydrogen Bond Donors 0[11]
Rotatable Bonds 3[11]
Solubility (DMSO) 100 mg/mL (504.69 mM)[5]
Storage Conditions -20°C, sealed, away from moisture[1][11]

Mechanism of Action and Reaction Pathways

This compound's utility stems from the orthogonal reactivity of its two functional groups.

  • NHS Ester Amine Reaction: The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (-NH₂) found in proteins (e.g., the ε-amino group of lysine residues) and other biomolecules.[][10] This reaction forms a stable and effectively irreversible amide bond under mild, aqueous conditions, typically at a pH of 7.2-8.5.[]

  • Azide "Click Chemistry" Reactions: The azide group (N₃) is stable under most biological conditions but can specifically react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][5] These "click chemistry" reactions are highly efficient and produce stable triazole linkages.

reaction_pathway cluster_reagents Reactants cluster_products Products biomolecule Biomolecule-NH₂ (e.g., Protein) intermediate Biomolecule-Linker-N₃ (Intermediate) biomolecule->intermediate NHS Ester Reaction (pH 7.2-8.5) linker This compound (N₃-Linker-NHS) payload Payload-Alkyne (e.g., Drug, Probe) final_conjugate Biomolecule-Linker-Payload (Final Conjugate) intermediate->final_conjugate Click Chemistry (CuAAC or SPAAC)

Figure 2: General bioconjugation workflow using this compound.

Experimental Protocol: Conjugation to Amine-Containing Biomolecules

This section provides a detailed, generalized protocol for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein.

Materials:

  • Amine-containing biomolecule (e.g., protein, antibody)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]

  • Reaction Buffer: 0.1 M Sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8] (Note: Avoid buffers containing primary amines like Tris).[7]

  • Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4

  • Purification system (e.g., size-exclusion chromatography/gel filtration column)

Procedure:

  • Preparation of Biomolecule Solution:

    • Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain extraneous primary amines.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[]

    • The molar excess of NHS ester to the biomolecule typically ranges from 5 to 20-fold. This should be optimized for each specific application to achieve the desired degree of labeling.[8][9]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.[7]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[8][9] The optimal time and temperature may vary depending on the biomolecule's stability.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts (like N-hydroxysuccinimide) from the reaction mixture.[7]

    • Gel filtration (size-exclusion chromatography) is the most common method for purifying macromolecular conjugates.[7][9] Dialysis or precipitation methods can also be employed.

  • Characterization and Storage:

    • Characterize the resulting azide-functionalized biomolecule using appropriate analytical techniques (e.g., mass spectrometry, HPLC).

    • The purified conjugate can now be used in a subsequent click chemistry reaction with an alkyne- or cyclooctyne-modified molecule.

    • Store the final product under conditions appropriate for the biomolecule's stability.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][5]

The synthesis workflow typically involves:

  • Functionalization: An E3 ligase ligand containing a primary amine is reacted with this compound.

  • Purification: The resulting azide-functionalized E3 ligase ligand is purified.

  • Click Reaction: This intermediate is then reacted with an alkyne-modified ligand for the target protein via a CuAAC or SPAAC reaction to form the final PROTAC molecule.

protac_workflow start E3 Ligase Ligand (with -NH₂) step1 Step 1: NHS Ester Reaction start->step1 linker This compound linker->step1 intermediate Azide-Functionalized E3 Ligase Ligand step1->intermediate step2 Step 2: Click Chemistry intermediate->step2 target_ligand Target Protein Ligand (with Alkyne) target_ligand->step2 protac Final PROTAC Molecule step2->protac

Figure 3: Logical workflow for PROTAC synthesis using this compound.

Storage and Handling

This compound is sensitive to moisture. It should be stored at -20°C in a desiccated, sealed container.[1][11] When preparing to use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[7][8] Aqueous solutions should be prepared immediately before use as the NHS ester will hydrolyze.[7]

References

Aeide-C1-NHS Ester: A Technical Guide to Chemical Properties and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aeide-C1-NHS ester is a bifunctional chemical linker of significant interest in the fields of chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, enables a two-pronged reactivity profile. The azide facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of molecules containing a corresponding alkyne or strained alkyne. Simultaneously, the NHS ester provides a highly efficient means of conjugation to primary amines present in biomolecules like proteins and peptides. This guide provides an in-depth overview of the chemical properties, stability, and handling of this compound to support its effective use in research and development.

Chemical Properties

This compound is a small molecule linker designed for covalent modification and bioconjugation. Its core structure allows for the linkage of two different molecular entities, a key function in the synthesis of PROTACs which simultaneously bind to a target protein and an E3 ubiquitin ligase.[1][2]

PropertyValueReference
Molecular Formula C₆H₆N₄O₄[2]
Molecular Weight 198.14 g/mol [2]
CAS Number 824426-32-6[2]
Purity ≥95%[3]
Appearance Solid-

Key Functional Groups and Reactivity:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins.[4][] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][] This reactivity is optimal at a slightly basic pH (typically 7.2-8.5).[4][]

  • Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] It can participate in:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a cytotoxic copper catalyst.[1]

Stability and Storage

The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. Understanding and mitigating this instability is crucial for successful conjugation.

Hydrolysis of the NHS Ester:

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.[4][] The rate of hydrolysis is highly dependent on the pH of the solution.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[4]
8.6410 minutes[4]
Neutral-1-2 hours[]

Storage Recommendations:

To ensure the longevity and reactivity of this compound, proper storage is essential.

ConditionRecommendationReference
Solid Form Store at -20°C, sealed from moisture.[2][3]
In Solution (e.g., in DMSO) Can be stored for 1-2 months at -20°C.[6]
General Handling Allow the vial to warm to room temperature before opening to prevent moisture condensation. Purging with an inert gas like nitrogen or argon before sealing can extend shelf life.[7]

Solubility:

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6] For aqueous reactions, it is typically dissolved in a minimal amount of a water-miscible organic solvent before being added to the aqueous buffer.[4]

SolventConcentrationReference
DMSO100 mg/mL (504.69 mM) with sonication[2]
In vivo formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (12.62 mM)[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Borate)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[6][8]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[4]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]

  • Reaction:

    • Add a 5-20 molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

General Protocol for Click Chemistry (CuAAC) following NHS Ester Conjugation

This protocol outlines the subsequent click chemistry reaction of the azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein (from protocol 3.1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-modified protein in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

  • Reaction:

    • In a reaction vessel, combine the azide-modified protein and a molar excess of the alkyne-containing molecule.

    • Add the copper ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ and sodium ascorbate. The final concentrations typically range from 0.1-1 mM for CuSO₄, 1-5 mM for sodium ascorbate, and 0.1-1 mM for the ligand.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove the catalyst and excess reagents.

Visualizations

Signaling Pathway and Reaction Mechanism

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products Aeide-C1-NHS This compound Intermediate Tetrahedral Intermediate Aeide-C1-NHS->Intermediate Reaction at pH 7.2-8.5 PrimaryAmine Primary Amine (e.g., Protein-Lys) PrimaryAmine->Intermediate AmideBond Stable Amide Bond (Aeide-C1-Protein) Intermediate->AmideBond NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow Start Start: Protein Solution (Amine-free buffer) PrepareNHS Prepare Aeide-C1-NHS Stock Solution (DMSO/DMF) Start->PrepareNHS Conjugation Conjugation Reaction (pH 8.3-8.5, RT) Start->Conjugation PrepareNHS->Conjugation Quench Quench Reaction (Tris or Glycine) Conjugation->Quench Purify1 Purification 1 (Gel Filtration/Dialysis) Quench->Purify1 AzideProtein Azide-Modified Protein Purify1->AzideProtein ClickReaction Click Chemistry (CuAAC/SPAAC) with Alkyne Molecule AzideProtein->ClickReaction Purify2 Purification 2 (Chromatography) ClickReaction->Purify2 FinalProduct Final Bioconjugate Purify2->FinalProduct

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its dual reactivity allows for the straightforward synthesis of complex bioconjugates, including PROTACs. A thorough understanding of its chemical properties, particularly the stability of the NHS ester, and adherence to appropriate handling and reaction conditions are paramount for achieving successful and reproducible results. This guide provides the foundational knowledge to enable the effective application of this compound in a variety of research and development endeavors.

References

The Strategic Role of the Azide Group in Azide-C1-NHS Ester: A Technical Guide for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Azide-C1-NHS ester is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its utility lies in its dual functionality, which allows for a two-step sequential conjugation strategy. This guide provides an in-depth exploration of the distinct and synergistic roles of the azide and N-hydroxysuccinimide (NHS) ester moieties, offering insights into its applications and methodologies.

Core Functional Groups: A Tale of Two Reactivities

The power of Azide-C1-NHS ester lies in its two distinct reactive groups, each with a specific role in bioconjugation.

The Amine-Reactive Handle: The N-Hydroxysuccinimide (NHS) Ester

The N-hydroxysuccinimide (NHS) ester is a well-established and highly efficient reactive group for targeting primary amines (-NH₂) on biomolecules.[1][2][3][] These primary amines are abundantly available on proteins (at the N-terminus and on the side chains of lysine residues) and can be incorporated into nucleic acids and other molecules.[3][]

The reaction between an NHS ester and a primary amine results in the formation of a stable and irreversible amide bond.[1][2][] This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the release of the N-hydroxysuccinimide leaving group.[] The reaction is highly selective for primary amines under physiological to slightly alkaline conditions.[1]

Key Characteristics of the NHS Ester Reaction:

ParameterDescriptionSource(s)
Target Functional Group Primary amines (-NH₂)[1][2][3][]
Resulting Bond Stable amide bond[1][2][]
Optimal pH Range 7.2 - 9.0[1][3][][5]
Competing Reaction Hydrolysis of the NHS ester, which increases with pH[1][3][]
Common Applications Protein and antibody labeling, surface immobilization[2][3][][6]
The Bioorthogonal Handle: The Azide Group

The azide group (-N₃) is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[7][8][9] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][10] In this reaction, an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[7][8]

A significant advantage of the azide group is its bioorthogonality; it is virtually absent in natural biological systems.[7][8] This means that the azide group will not participate in side reactions with other functional groups present in a complex biological sample, ensuring that the subsequent conjugation is highly specific.[8]

In addition to CuAAC, azides can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging and in vivo applications.[9][11][12] Azides can also undergo Staudinger ligation with phosphine-containing molecules.[13][14][15]

Key Characteristics of Azide-Based Click Chemistry:

ParameterDescriptionSource(s)
Target Functional Group Terminal alkynes (CuAAC), strained cyclooctynes (SPAAC)[7][11][12][16]
Resulting Bond Stable triazole ring[8][10]
Reaction Conditions Mild, aqueous conditions; Cu(I) catalyst for CuAAC[8][10]
Key Advantages High specificity, high yield, bioorthogonality, rapid kinetics[7][8][9]
Common Applications Bioconjugation, drug delivery, materials science, PROTAC synthesis[10][16][17]

The Two-Step Conjugation Workflow

The utility of Azide-C1-NHS ester lies in its ability to facilitate a sequential, two-step conjugation process. This allows for the precise and controlled assembly of complex biomolecular conjugates.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Click Chemistry Conjugation Biomolecule Biomolecule Azide-modified_Biomolecule Azide-modified Biomolecule Biomolecule->Azide-modified_Biomolecule NHS ester reacts with primary amine (-NH2) Azide-C1-NHS_ester Azide-C1-NHS ester Azide-C1-NHS_ester->Azide-modified_Biomolecule Final_Conjugate Final Conjugate Azide-modified_Biomolecule->Final_Conjugate Azide reacts with alkyne via Click Chemistry Alkyne-Molecule Alkyne-containing Molecule Alkyne-Molecule->Final_Conjugate

Figure 1: Two-step bioconjugation workflow using Azide-C1-NHS ester.

Application in PROTAC Development

A prominent application of Azide-C1-NHS ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Azide-C1-NHS ester can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

G Target_Ligand_Amine Target-binding Ligand with Primary Amine Azide_Target_Ligand Azide-modified Target Ligand Target_Ligand_Amine->Azide_Target_Ligand Step 1: NHS ester reaction Azide_C1_NHS Azide-C1-NHS ester Azide_C1_NHS->Azide_Target_Ligand PROTAC PROTAC Molecule Azide_Target_Ligand->PROTAC Step 2: Click Chemistry Alkyne_E3_Ligase Alkyne-modified E3 Ligase Ligand Alkyne_E3_Ligase->PROTAC

Figure 2: Logical workflow for PROTAC synthesis using Azide-C1-NHS ester.

Experimental Protocols

The following are generalized protocols for the use of Azide-C1-NHS ester. Optimal conditions may vary depending on the specific biomolecules and reagents used.

Protocol for Labeling a Protein with Azide-C1-NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer).[1] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[1][14] The protein concentration should ideally be 1-10 mg/mL.[13]

  • Reagent Preparation: Immediately before use, dissolve the Azide-C1-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[3][14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-C1-NHS ester stock solution to the protein solution.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Purification: Remove the unreacted Azide-C1-NHS ester and the NHS byproduct using a desalting column, dialysis, or gel filtration.[13]

Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
  • Reactant Preparation: Prepare solutions of the azide-modified biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state.

  • Click Reaction: Add the copper catalyst solution to the mixture of the azide- and alkyne-containing molecules.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and unreacted components.

Conclusion

The Azide-C1-NHS ester is a powerful and versatile tool for researchers in the life sciences. The strategic combination of an amine-reactive NHS ester and a bioorthogonal azide group enables a robust, two-step conjugation strategy. This approach provides a high degree of control and specificity, making it ideal for the construction of complex biomolecular architectures for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. Understanding the distinct roles and reaction parameters of each functional group is key to successfully implementing this technology in the laboratory.

References

An In-depth Technical Guide on the Function of the NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, applications, and practical considerations of N-hydroxysuccinimide (NHS) esters in bioconjugation. NHS esters are a cornerstone of bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[] This reactivity, combined with their relative stability and ease of use, has made them indispensable tools for labeling, crosslinking, and immobilizing proteins, peptides, and other biological macromolecules.[][2]

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide esters are activated forms of carboxylic acids.[3] This activation is typically achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC).[][3] The resulting NHS ester is a relatively stable compound that can be isolated and stored for later use.[4]

The utility of NHS esters in bioconjugation stems from their selective reactivity towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[]

Reaction Mechanism and Influencing Factors

The primary reaction of an NHS ester in bioconjugation is aminolysis, the reaction with a primary amine. However, a competing reaction, hydrolysis, where the NHS ester reacts with water, is a critical factor to control for efficient conjugation.[5]

Reaction_Mechanism

NHS Ester Reaction Pathways

Several factors influence the efficiency of the aminolysis reaction versus the competing hydrolysis:

  • pH: The pH of the reaction buffer is the most critical parameter. The reaction with amines is strongly pH-dependent.[6] At low pH, the primary amines are protonated and thus non-nucleophilic, preventing the reaction.[6] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring aminolysis. However, the rate of hydrolysis also increases with pH.[5] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5, which provides a balance between amine reactivity and ester stability.[7][8]

  • Temperature: Higher temperatures can increase the rate of both aminolysis and hydrolysis. Reactions are typically carried out at room temperature or 4°C to minimize hydrolysis, especially for longer incubation times.[8]

  • Concentration: Higher concentrations of the biomolecule favor the desired aminolysis reaction over hydrolysis.[5] In dilute protein solutions, the competing hydrolysis reaction can become more significant.[8]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[8] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[8]

Quantitative Data on NHS Ester Stability

The stability of NHS esters in aqueous solutions is a key consideration for successful bioconjugation. The rate of hydrolysis is highly dependent on pH and temperature. The half-life of an NHS ester, the time it takes for half of the ester to hydrolyze, is a useful metric for understanding its stability under different conditions.

pHTemperature (°C)Half-life of Hydrolysis
7.004 to 5 hours
8.041 hour
8.6410 minutes

Data sourced from Thermo Fisher Scientific technical literature.[5][8]

A study on the immobilization of proteins on a surface functionalized with NHS esters found that the heterogeneous aminolysis rate constant was over three orders of magnitude lower than the heterogeneous hydrolysis rate constant, highlighting the significant competition from hydrolysis.[6][9]

Experimental Protocols

This protocol provides a general guideline for labeling a protein with a fluorescent dye functionalized with an NHS ester. Optimization may be required for specific proteins and dyes.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[10][11] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable conjugation buffer via dialysis or gel filtration.[11]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[10][12]

2. Labeling Reaction:

  • Add a calculated molar excess of the NHS ester stock solution to the protein solution. A molar excess of 8 to 15-fold is a common starting point for mono-labeling.[7][10]

  • Gently mix the reaction solution and incubate at room temperature for 1-4 hours or overnight at 4°C.[12][13] Protect from light if using a fluorescent dye.[11]

3. Quenching the Reaction (Optional):

  • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8]

4. Purification of the Conjugate:

  • Remove the unreacted NHS ester and byproducts from the labeled protein using size exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[11][14]

5. Determination of the Degree of Labeling (DOL):

  • The DOL, the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[11]

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye (Amax).[7]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[7]

  • Calculate the dye concentration using the Beer-Lambert law and its molar extinction coefficient at Amax.[7]

  • The DOL is the molar ratio of the dye to the protein.[7]

Experimental_Workflow

General Experimental Workflow

Applications of NHS Esters in Bioconjugation

The versatility of NHS ester chemistry has led to its widespread use in various applications within research, diagnostics, and drug development.

  • Fluorescent Labeling: NHS esters are commonly used to attach fluorescent dyes to proteins and antibodies for use in immunoassays, fluorescence microscopy, and flow cytometry.[4][8]

  • Biotinylation: The attachment of biotin to proteins via NHS esters allows for their detection and purification using avidin or streptavidin-based systems.

  • Crosslinking: Homobifunctional NHS esters, containing two NHS ester groups, can be used to crosslink proteins, helping to study protein-protein interactions.[14] Heterobifunctional crosslinkers, containing an NHS ester and another reactive group (e.g., a maleimide), are used to create specific protein conjugates, such as antibody-drug conjugates (ADCs).[]

  • Surface Immobilization: NHS esters are used to immobilize proteins and other biomolecules onto surfaces for applications such as ELISAs, protein microarrays, and biosensors.[8][14]

  • Peptide Synthesis: NHS esters are instrumental in peptide synthesis for the formation of amide bonds between amino acids.[8]

Logical Relationships in NHS Ester Bioconjugation

The success of an NHS ester bioconjugation experiment depends on the careful consideration of several interrelated factors. The following diagram illustrates the logical relationships between the key parameters.

Logical_Relationships

Key Factor Interrelationships

References

An In-Depth Technical Guide to Aeide-C1-NHS Ester for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Aeide-C1-NHS ester, a bifunctional chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will cover its physicochemical properties, mechanism of action, relevant experimental protocols, and the broader context of its application in drug discovery.

Introduction to Targeted Protein Degradation (TPD) and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function and require sustained occupancy, TPD technologies aim to remove the target protein entirely.[1][3]

PROTACs are at the forefront of this approach. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[4] One ligand binds to a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][6] The linker is a critical component, and this compound is a versatile tool for its construction.

This compound is an alkyl/ether-based PROTAC linker featuring two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group.[4][7][8] The NHS ester reacts efficiently with primary amines, while the azide group is primed for bioorthogonal "click chemistry," making it a valuable building block for the modular synthesis of PROTACs.[7][8]

Core Data and Physicochemical Properties

Quantitative data for this compound has been compiled from various suppliers and databases. This information is crucial for experimental design, including reaction stoichiometry and solution preparation.

PropertyValueSource(s)
CAS Number 824426-32-6[5][8][9]
Molecular Formula C₆H₆N₄O₄[5][8][9]
Molecular Weight 198.14 g/mol [5][8][9]
Purity ≥95% - 98.0%[8][9]
Appearance (Typically a solid)-
Storage Conditions -20°C, sealed, away from moisture[5][9]
Solubility (In Vitro) DMSO: 100 mg/mL (504.69 mM)[5]
Solubility (In Vivo) ≥ 2.5 mg/mL (12.62 mM) in various formulations (e.g., 10% DMSO / 90% Corn Oil)[4][5]

Mechanism and Workflow

This compound functions as a heterobifunctional linker, enabling the covalent joining of two different molecular components through distinct chemical reactions.

Amine Conjugation via NHS Ester

The N-hydroxysuccinimide ester is a highly efficient amine-reactive group.[10] It reacts with primary aliphatic amines, such as the ε-amino group of lysine residues or an N-terminus on a protein/peptide, to form a stable and irreversible amide bond.[11][] This reaction proceeds optimally under slightly basic conditions (pH 7.2-8.5) and releases N-hydroxysuccinimide as a water-soluble byproduct.[13][14]

G mol1 Amine-Containing Molecule (e.g., POI Ligand) R-NH₂ prod1 Stable Amide Conjugate (R-NH-CO-Linker-N₃) mol1->prod1 + pH 7.2-8.5 mol2 This compound mol2->prod1 prod2 N-hydroxysuccinimide (Byproduct)

This compound Reaction with a Primary Amine.
PROTAC Synthesis Strategy

The dual functionality of this compound allows for a stepwise, controlled synthesis of a PROTAC. First, the NHS ester is used to couple the linker to one of the two ligands (either for the POI or the E3 ligase) that has been synthesized with a free primary amine. Following purification, the azide group on the newly formed conjugate is then reacted with the second ligand, which must contain a complementary alkyne group, via a click chemistry reaction (e.g., CuAAC or SPAAC).[7][8]

G poi_ligand POI Ligand with Primary Amine step1 Step 1: NHS Ester Reaction (Amine + NHS Ester) poi_ligand->step1 e3_ligand E3 Ligase Ligand with Alkyne step2 Step 2: Click Chemistry (Azide + Alkyne) e3_ligand->step2 linker This compound linker->step1 intermediate Intermediate Conjugate (POI Ligand-Linker-Azide) step1->intermediate protac Final PROTAC Molecule step2->protac intermediate->step2

Logical Workflow for PROTAC Synthesis.
PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule acts as a catalyst for protein degradation.[1] It simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to poly-ubiquitinate the POI. The chain of ubiquitin molecules serves as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein into small peptides.[6] The PROTAC is then released and can induce the degradation of another POI molecule.[1]

G protac PROTAC ternary Ternary Complex (PROTAC-POI-E3) protac->ternary binds poi Target Protein (POI) poi->ternary binds e3 E3 Ligase e3->ternary binds ub Ubiquitin Transfer ternary->ub facilitates poly_poi Poly-Ubiquitinated POI ub->poly_poi results in proteasome 26S Proteasome poly_poi->proteasome is recognized by proteasome->protac releases degraded Degraded Peptides proteasome->degraded degrades into

Catalytic Cycle of PROTAC-Mediated Degradation.

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to an amine-containing molecule. This protocol is based on standard methodologies for NHS ester reactions and should be optimized for specific molecules and scales.[][13]

Protocol: Conjugation of this compound to a Primary Amine

3.1. Materials and Reagent Preparation

  • This compound: Stored at -20°C, desiccated. Allow to warm completely to room temperature before opening to prevent moisture condensation.

  • Amine-Containing Molecule (e.g., POI-ligand): Of known concentration and purity.

  • Reaction Buffer: Amine-free buffer, pH 8.3-8.5. A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[13] Buffers containing primary amines (like Tris) should be avoided as they will compete in the reaction.

  • Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure it is high-purity and amine-free.[13]

  • Quenching Reagent (Optional): 1 M Tris-HCl or Glycine, pH ~7.4.

  • Purification System: Gel filtration (e.g., Sephadex column) or HPLC suitable for separating the conjugate from unreacted starting materials.[11][13]

3.2. Stock Solution Preparation

  • Amine-Molecule Solution: Prepare a solution of your amine-containing molecule in the Reaction Buffer. A typical concentration range is 1-10 mg/mL.[13]

  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[] Unused stock solution in anhydrous solvent can be stored at -20°C for short periods but should be protected from moisture.[11]

3.3. Conjugation Reaction

  • Calculate Molar Ratio: Determine the desired molar excess of this compound to the amine-containing molecule. A starting point is often a 5 to 15-fold molar excess of the NHS ester to achieve efficient labeling.[13] The optimal ratio depends on the number of available amines and the desired degree of labeling and must be determined empirically.

    • Formula for mass calculation: mg of NHS ester = (mg of amine-molecule / MW of amine-molecule) * Molar_Excess * MW of NHS ester

  • Initiate Reaction: While gently stirring or vortexing the Amine-Molecule Solution, add the calculated volume of the NHS Ester Stock Solution in a dropwise manner.[11]

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice, protected from light.[13] Some protocols suggest 1 hour at room temperature is sufficient.[11] Incubation time is a key parameter for optimization.

3.4. Reaction Quenching and Purification

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any remaining NHS ester.

  • Purification: Separate the final conjugate from excess unreacted this compound, the NHS byproduct, and quenching reagents. Gel filtration is a common and effective method for macromolecules.[13] For smaller molecules, purification by preparative HPLC is standard.

  • Characterization: Confirm the successful conjugation and purity of the final product using appropriate analytical techniques, such as LC-MS to verify the mass of the conjugate and HPLC to assess purity.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature, combining robust amine-reactive chemistry with the precision of click chemistry, facilitates the modular and efficient synthesis of PROTACs. By providing a reliable method to link POI-binding and E3 ligase-recruiting moieties, this linker is instrumental in the development of novel therapeutics designed to hijack the cellular machinery for the selective elimination of disease-relevant proteins. A thorough understanding of its properties and reaction protocols is essential for its successful application in the design and synthesis of next-generation protein degraders.

References

Aeide-C1-NHS Ester: An In-depth Technical Guide to a Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aeide-C1-NHS ester, a heterobifunctional crosslinker playing a pivotal role in modern bioconjugation strategies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, mechanism of action, and applications of this compound. Detailed experimental protocols for its use in bioconjugation are provided, along with key quantitative data to guide experimental design. Visualizations of the underlying biochemical pathways and experimental workflows are included to facilitate a deeper understanding of its application in targeted protein degradation and other advanced scientific endeavors.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different molecules. Its heterobifunctional nature stems from the presence of two distinct reactive groups at opposite ends of a short alkyl/ether spacer: an N-hydroxysuccinimide (NHS) ester and an azide group.[1][2] This dual functionality allows for a controlled, stepwise conjugation, making it an invaluable reagent in chemical biology, drug discovery, and diagnostics.

The NHS ester moiety provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming stable amide bonds.[][4] The azide group, on the other hand, is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] Specifically, the azide can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with alkyne-containing molecules.[1][2] This orthogonal reactivity makes this compound a powerful linker for constructing complex biomolecular conjugates.

One of the most prominent applications of this compound is in the synthesis of PROTACs.[1][][5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound serves as a linker to connect the target protein-binding ligand to the E3 ligase-binding ligand, forming the functional PROTAC molecule.

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is crucial for its effective use. The following tables summarize its key physical, chemical, and reactive characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2,5-dioxopyrrolidin-1-yl 2-azidoacetate[5]
Molecular Formula C6H6N4O4[5]
Molecular Weight 198.14 g/mol [5]
CAS Number 824426-32-6[5]
Appearance Solid[6]
Purity Typically ≥95%[7]
Solubility Soluble in DMSO (100 mg/mL) and other organic solvents. Aqueous solubility is limited.[5]
Storage Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Table 2: Reactive Properties and Conditions of this compound Functional Groups

Functional GroupReactive PartnerReaction TypeOptimal pHKey ConsiderationsReference(s)
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH2)Acyl Substitution7.2 - 8.5Hydrolysis competes with aminolysis, especially at higher pH. Reaction is typically performed in non-amine containing buffers like phosphate, bicarbonate, or borate buffer.[4][8]
Azide (-N3) Terminal AlkynesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Not strictly pH-dependentRequires a copper(I) catalyst, which can be cytotoxic. Ligands can be used to mitigate toxicity.[1]
Azide (-N3) Strained Cycloalkynes (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Not strictly pH-dependentCopper-free and highly bioorthogonal, suitable for live-cell applications.[1][2]

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate controlled, sequential bioconjugation reactions.

Amine-Reactive Conjugation via NHS Ester

The NHS ester group reacts with primary amines through nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.[4] However, at higher pH, the rate of hydrolysis of the NHS ester increases, which can reduce the conjugation efficiency.[8]

NHS Ester Reaction with a Primary Amine.
Bioorthogonal Ligation via Azide Group

The azide functionality of this compound allows for its participation in click chemistry reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly efficient and specific.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the cycloalkyne allows it to react with the azide without the need for a copper catalyst. This makes SPAAC a truly bioorthogonal reaction that can be performed in living systems.

Azide "Click" Chemistry Reactions.

Application in Targeted Protein Degradation: PROTAC Synthesis

A primary application of this compound is the synthesis of PROTACs for targeted protein degradation. The general strategy involves a two-step process:

  • Ligand 1 Conjugation: The NHS ester end of this compound is reacted with a primary amine on either the target protein-binding ligand or the E3 ligase-binding ligand.

  • Ligand 2 Conjugation: The azide end of the now-modified ligand is then reacted with an alkyne-functionalized second ligand via either CuAAC or SPAAC to complete the PROTAC synthesis.

The resulting PROTAC molecule can then be introduced to cells where it forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target protein.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Aeide-C1 Linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI E1, E2 Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-Mediated Targeted Protein Degradation Pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound. Note: These protocols are starting points and may require optimization for specific applications and biomolecules.

Protocol for Labeling a Protein with this compound

This protocol describes the conjugation of the NHS ester moiety to primary amines on a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Bicarbonate)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using techniques such as mass spectrometry.

Protocol for Click Chemistry Ligation (SPAAC)

This protocol describes the reaction of the azide-functionalized protein with a strained alkyne-containing molecule (e.g., DBCO-functionalized molecule).

Materials:

  • Azide-functionalized protein (from protocol 5.1)

  • DBCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Ligation Reaction: Add a 1.5-5 fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants.

  • Purification: If necessary, remove excess unreacted DBCO-functionalized molecule using an appropriate purification method such as dialysis, size-exclusion chromatography, or affinity chromatography.

  • Characterization: Analyze the final conjugate to confirm successful ligation, for example, by SDS-PAGE, mass spectrometry, or functional assays.

Experimental_Workflow start Start protein_prep Prepare Protein Solution (Amine-free buffer) start->protein_prep crosslinker_prep Prepare this compound Stock Solution (DMSO/DMF) start->crosslinker_prep conjugation NHS Ester Conjugation (pH 7.2-8.5, RT, 30-60 min) protein_prep->conjugation crosslinker_prep->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purify1 Purification 1 (Desalting/SEC) quench->purify1 azide_protein Azide-Functionalized Protein purify1->azide_protein spaac SPAAC Reaction (RT, 1-4 h) azide_protein->spaac alkyne_prep Prepare Alkyne-Molecule (e.g., DBCO-Ligand) alkyne_prep->spaac purify2 Purification 2 (Dialysis/SEC/Affinity) spaac->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate end End final_conjugate->end

General Experimental Workflow for Bioconjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences and drug development. Its dual reactivity allows for the controlled and efficient synthesis of complex bioconjugates, most notably PROTACs for targeted protein degradation. By understanding its chemical properties and employing optimized experimental protocols, researchers can effectively leverage this compound to advance their research in areas ranging from fundamental cell biology to the development of novel therapeutics. This guide serves as a foundational resource to facilitate the successful application of this important chemical tool.

References

The Architect's Blueprint: A Technical Guide to Linker Design in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This in-depth guide provides a technical overview of the core principles of PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] Its length, composition, and rigidity dictate the relative orientation and proximity of the two proteins, directly impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[1][3] An optimally designed linker can lead to positive cooperativity in ternary complex formation, enhancing its stability, while a poorly designed one can result in steric hindrance or unfavorable protein-protein interactions.[1]

The Crucial Role of Linker Properties in PROTAC Performance

The design of an effective PROTAC is a multi-parameter optimization process where the linker's characteristics are paramount. Key properties that must be carefully considered include its length, chemical composition (flexibility versus rigidity), and the points of attachment to the two ligands.

Linker Length: A Balancing Act for Optimal Ternary Complex Formation

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4] A linker that is too short may be unable to span the distance between the two proteins, leading to steric clashes and preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker can introduce excessive flexibility, leading to an entropic penalty upon binding and potentially unstable or non-productive ternary complexes.[1][3]

The optimal linker length is highly dependent on the specific POI and E3 ligase. For instance, in a study on estrogen receptor-α (ERα)-targeting PROTACs, a 16-atom chain length was found to be optimal for degradation.[4] Similarly, for TANK-binding kinase 1 (TBK1)-targeting PROTACs, linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most effective.[3]

Linker Composition: The Interplay of Flexibility and Rigidity

The chemical makeup of the linker significantly influences a PROTAC's physicochemical properties and its ability to induce a productive ternary complex. Linkers are broadly categorized as flexible or rigid.

Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom.[1] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][3]

Rigid Linkers , which often incorporate cyclic moieties like piperazine or piperidine, or aromatic rings, introduce conformational constraints.[1] This can be beneficial in "pre-organizing" the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing potency and selectivity.[1] However, the lack of flexibility can also make it more challenging to achieve an optimal ternary complex geometry.[1]

Linker Attachment Points: Guiding the Interaction

The points at which the linker is connected to the POI and E3 ligase ligands, known as "exit vectors," are crucial.[4] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[4] Ideally, the attachment point should be a solvent-exposed region of the ligand when it is bound to its target protein.[5] Varying the attachment point can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.[4][5] For example, in the development of ERα-targeting PROTACs, an N-terminal attachment of the linker to the pentapeptide E3 ligase ligand resulted in superior ER degradation compared to a C-terminal attachment.[4]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length, composition, and attachment point on PROTAC performance, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Impact of Linker Length on PROTAC Efficacy
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLAlkyl9>10,000~50[4]
ERαVHLAlkyl12~5,000~75[4]
ERαVHLAlkyl16~1,000~95[4]
ERαVHLAlkyl19~5,000~70[4]
ERαVHLAlkyl21>10,000~60[4]
TBK1CRBNAlkyl/Ether< 12No Degradation-[3]
TBK1CRBNAlkyl/Ether21396[3]
TBK1CRBNAlkyl/Ether2929276[3]
PI3K/mTORVHLAlkyl8 (GP262)PI3Kγ: 42.23, mTOR: 45.4PI3Kγ: 88.6, mTOR: 74.9[6]
Table 2: Impact of Linker Composition on PROTAC Efficacy
Target ProteinE3 LigaseLinker TypeRepresentative CompoundDC50 (nM)Dmax (%)Reference
BETCRBNFlexible (Alkyl)48pM range-[3]
BETCRBNRigid (Alkyne)QCA570 (49)3-fold more potent than 48-[3]
BTKCRBNFlexible (PEG)-1-40>85[3]
BRD9VHLRigid (Piperazine)-Potent Degradation-[1]
Table 3: Impact of Linker Attachment Point on PROTAC Efficacy
Target ProteinE3 LigaseLigandLinker Attachment PointDegradation EfficacyReference
ERαVHLPentapeptideN-terminusSuperior Degradation[4]
ERαVHLPentapeptideC-terminusInferior Degradation[4]
BRD9VHLVHL ligandDifferent derivatization sitesVaried Potency[7]

Signaling Pathways in PROTAC-Mediated Degradation

The primary mechanism of action for PROTACs is the hijacking of the ubiquitin-proteasome system. However, the downstream consequences of target protein degradation can intersect with and modulate various other cellular signaling pathways.

The Ubiquitin-Proteasome System (UPS)

The canonical pathway for PROTAC-mediated degradation involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

UPS_Pathway cluster_PROTAC_Action PROTAC-Mediated Ubiquitination POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated ubiquitination and proteasomal degradation.
Intersection with Apoptosis and Autophagy

The degradation of key regulatory proteins by PROTACs can have profound effects on cell fate, often leading to the induction of apoptosis (programmed cell death) or autophagy (a cellular recycling process).

  • Apoptosis: Degradation of anti-apoptotic proteins, such as BCL-2 family members, can tip the cellular balance towards apoptosis, making this a promising strategy in cancer therapy.[8] PROTACs targeting these proteins can sensitize cancer cells to other therapeutic agents.[8]

  • Autophagy: While PROTACs primarily utilize the UPS, there is emerging evidence of interplay with the autophagy-lysosome pathway.[9][10] Technologies like AUTACs (Autophagy-Targeting Chimeras) and LYTACs (Lysosome-Targeting Chimeras) are being developed to harness this alternative degradation pathway, particularly for non-protein targets or protein aggregates.[9][10]

Signaling_Pathways cluster_PROTAC PROTAC Action cluster_Cellular_Response Cellular Consequences PROTAC PROTAC Target_Degradation Target Protein Degradation PROTAC->Target_Degradation Apoptosis Apoptosis Target_Degradation->Apoptosis e.g., degradation of anti-apoptotic proteins Autophagy Autophagy Target_Degradation->Autophagy Modulation of autophagy machinery Other_Pathways Other Signaling Pathways (e.g., PI3K/AKT/mTOR) Target_Degradation->Other_Pathways e.g., degradation of kinases

Downstream signaling consequences of PROTAC-mediated degradation.

Experimental Protocols for PROTAC Linker Evaluation

A robust experimental workflow is essential for the rational design and optimization of PROTAC linkers. This involves a series of in vitro and cell-based assays to assess ternary complex formation, protein degradation, and cell permeability.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a new PROTAC involves synthesizing the compound, confirming its ability to form a ternary complex, assessing its degradation of the target protein in cells, and measuring its cell permeability.

Experimental_Workflow Start PROTAC Synthesis & Characterization Ternary_Complex_Assay Ternary Complex Formation Assay (TR-FRET, FP, SPR) Start->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Confirmation of Binding Permeability_Assay Cell Permeability Assay (PAMPA) Degradation_Assay->Permeability_Assay Demonstration of Cellular Activity Lead_Optimization Lead Optimization (Linker Modification) Permeability_Assay->Lead_Optimization Assessment of Drug-like Properties Lead_Optimization->Start Iterative Design End Optimized PROTAC Lead_Optimization->End

Iterative workflow for PROTAC design and optimization.
Detailed Methodologies for Key Experiments

1. Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

  • Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

  • Principle: This assay measures the FRET signal between a donor fluorophore-labeled antibody recognizing a tag on the POI and an acceptor fluorophore-labeled antibody recognizing a tag on the E3 ligase. A signal is generated only when the two proteins are brought into close proximity by the PROTAC.

  • Protocol:

    • Reconstitute purified, tagged POI and E3 ligase proteins in an appropriate assay buffer.

    • In a microplate, add the POI and E3 ligase proteins.

    • Add serial dilutions of the PROTAC compound.

    • Add the donor (e.g., Tb-cryptate) and acceptor (e.g., d2) labeled antibodies.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 1-4 hours).

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).

2. Protein Degradation Assay: Western Blot

  • Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.

  • Principle: This technique uses specific antibodies to detect the target protein in cell lysates separated by size via gel electrophoresis.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify the total protein concentration in each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

3. Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial membrane, predicting its ability to cross cell membranes.

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

  • Protocol:

    • Prepare a lipid solution (e.g., 2% lecithin in dodecane) and coat the filter of a 96-well donor plate to form the artificial membrane.

    • Add the PROTAC compound to the donor wells.

    • Fill the acceptor wells of a separate 96-well plate with buffer.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the compound.

4. Binding Affinity Assay: Fluorescence Polarization (FP)

  • Objective: To determine the binding affinity of the PROTAC for its target protein and E3 ligase, both individually (binary) and in the formation of the ternary complex.

  • Principle: This technique measures the change in the polarization of fluorescently labeled light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. The increase in polarization is proportional to the extent of binding.

  • Protocol (for binary binding):

    • A fluorescently labeled version of the POI ligand or E3 ligase ligand is used as the tracer.

    • In a microplate, add a fixed concentration of the tracer.

    • Add serial dilutions of the corresponding protein (POI or E3 ligase).

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

    • Plot the change in polarization against the protein concentration to determine the dissociation constant (Kd).

  • Protocol (for ternary complex cooperativity):

    • Saturate the PROTAC with one of the binding proteins.

    • Titrate in the second protein and measure the change in FP to assess the stability of the ternary complex.

Conclusion: Rational Linker Design as a Cornerstone of PROTAC Development

The linker is a pivotal component in the design of effective PROTACs, with its properties having a profound impact on the ultimate biological activity of the molecule. A deep understanding of how linker length, composition, and attachment points influence ternary complex formation, cell permeability, and downstream signaling is essential for the rational design of novel protein degraders. The empirical nature of linker optimization necessitates a systematic approach, employing a suite of robust biophysical and cell-based assays to guide the iterative design process. As our understanding of the complex interplay between the linker and the biological system continues to grow, so too will our ability to develop highly potent and selective PROTACs for a wide range of therapeutic applications.

References

Aeide-C1-NHS Ester: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Material Safety Data Sheet (MSDS). A specific MSDS for Aeide-C1-NHS ester was not available at the time of writing. The information provided herein is a synthesis of data from supplier product pages and general safety guidelines for N-hydroxysuccinimide (NHS) esters and organic azides. Users should always consult with their institution's safety office and refer to all available safety information before handling this compound.

Introduction

This compound is a bifunctional chemical linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates an azide group, enabling "click chemistry" reactions, and an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.[1] Understanding the chemical properties and adhering to strict safety protocols is paramount when working with this reactive compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound, compiled from various supplier sources.

PropertyValueSource(s)
CAS Number 824426-32-6[2][3]
Molecular Formula C₆H₆N₄O₄[2][3]
Molecular Weight 198.14 g/mol [2][3]
Purity ≥95% - 98.0%[2][3]
Appearance Solid (presumed)General knowledge of NHS esters
Solubility Soluble in DMSO, DMF.[1][4][5] In Vitro: DMSO: 100 mg/mL (504.69 mM; requires sonication).[6] In Vivo: Formulations in DMSO/PEG300/Tween-80/saline or DMSO/corn oil have been described.[6][1][4][5][6]

Safety and Handling

Due to the presence of both an azide and a reactive NHS ester, this compound requires careful handling to prevent personal exposure and ensure chemical stability. The following safety information is based on guidelines for these functional groups.

Hazard Identification

While a specific hazard classification for this compound is not available, compounds with similar functional groups present the following potential hazards:

  • Skin and Eye Irritation: NHS esters can cause skin and serious eye irritation.[7][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7]

  • Potential for Explosive Decomposition: Organic azides are energetic molecules and can be sensitive to heat, shock, and friction.[9][10] Low molecular weight azides, in particular, pose a higher risk.[9]

  • Toxicity: The azide ion is known to be toxic.[9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile).[11] Replace if contaminated.
Eye Protection Safety glasses with side shields or goggles.[8]
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7]
Handling Procedures
  • Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

  • Dispensing: Avoid generating dust when weighing and dispensing the solid material.[7] Use plastic or ceramic spatulas, as metal spatulas can form shock-sensitive metal azides.[10][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metals.[10][11] Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive compounds.[9][10]

  • Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze.[13] Handle in a dry environment and store in a desiccator.

  • Waste Disposal: Dispose of waste containing this compound in a dedicated, labeled container according to institutional and local regulations. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[12][14]

Storage

Proper storage is crucial for maintaining the integrity and safety of this compound.

ConditionRecommendationSource(s)
Temperature -20°C for long-term storage.[1][3][1][3]
Atmosphere Store in a tightly sealed container, away from moisture.[1][3] Consider storing under an inert atmosphere (e.g., argon or nitrogen).[1][3]
Light Protect from light.[11][11]
Solutions Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C.[1] Aliquot to avoid repeated freeze-thaw cycles.[1][1]

First Aid Measures

The following first-aid measures are based on general procedures for handling hazardous chemicals. Seek immediate medical attention in case of significant exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

ScenarioProcedure
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8] Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Minor Spill: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with a suitable solvent. Major Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

Experimental Protocols and Workflows

This compound is primarily used for the conjugation of molecules to proteins or other biomolecules containing primary amines. A general workflow for such an experiment is outlined below.

General Bioconjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_ester Dissolve this compound in anhydrous DMSO or DMF reaction Add NHS ester solution to protein solution (molar excess of ester) prep_ester->reaction prep_protein Prepare protein in amine-free buffer (pH 8.3-8.5) prep_protein->reaction incubation Incubate at room temperature or on ice reaction->incubation purification Purify the conjugate (e.g., size exclusion chromatography) incubation->purification analysis Characterize the conjugate (e.g., mass spectrometry, SDS-PAGE) purification->analysis

Caption: General workflow for protein labeling using this compound.

Detailed Experimental Protocol (General Guidance)

This protocol is a general guide and should be optimized for the specific application.[15][16][17]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[15] Store any unused portion of the stock solution at -20°C or -80°C.[1]

    • Prepare the protein or biomolecule to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[17] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.[15]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized but a starting point of a 10-20 fold molar excess of the ester is common.[15]

    • Incubate the reaction mixture at room temperature for 1-2 hours or on ice for longer periods.[17]

  • Purification:

    • Remove the unreacted NHS ester and byproducts by a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[15]

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule. This can be achieved using techniques such as mass spectrometry, UV-Vis spectroscopy, and SDS-PAGE.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its utility, however, is matched by its potential hazards. A thorough understanding of its chemical nature and strict adherence to safety and handling protocols are essential for its safe and effective use in the laboratory. Always prioritize safety by using appropriate personal protective equipment, working in a well-ventilated area, and following established institutional procedures for handling and waste disposal.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Aeide-C1-NHS Ester-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Aeide-C1-NHS ester linker. The information is curated for professionals in chemical biology and drug discovery, offering a foundational methodology for the conjugation of a target protein ligand and an E3 ligase ligand.

Introduction

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the two ligands is a critical component influencing the efficacy of the PROTAC. This compound is an alkyl/ether-based PROTAC linker that features an N-hydroxysuccinimide (NHS) ester on one end and an azide group on the other.[1][2] The NHS ester allows for covalent bond formation with primary or secondary amines, typically found on the E3 ligase ligand, while the azide group enables the attachment of the target protein ligand through "click chemistry."[1][2]

Principle of the Synthesis

The synthesis of a PROTAC using this compound involves a two-step process. The first key step, and the focus of this protocol, is the formation of a stable amide bond between the NHS ester of the linker and a primary or secondary amine on the E3 ligase ligand. This reaction is a nucleophilic acyl substitution. The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[3][4] The subsequent step, not detailed here, would involve the conjugation of the azide-terminated intermediate with an alkyne-modified target protein ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound≥95% PurityMedChemExpress, ChemScene
E3 Ligase Ligand (with primary/secondary amine)≥95% PurityVaries
Anhydrous Dimethylformamide (DMF)ACS GradeSigma-Aldrich
Anhydrous Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
0.1 M Sodium Bicarbonate BufferpH 8.3-8.5Prepared in-house
Reverse-phase HPLC systemAnalytical & PreparativeAgilent, Waters
Mass SpectrometerESI or MALDIBruker, Thermo Fisher
NMR Spectrometer400 MHz or higherBruker, JEOL

Experimental Protocol

This protocol outlines the general procedure for the conjugation of this compound to an E3 ligase ligand containing a primary amine.

1. Preparation of Reagents:

  • Bring all reagents to room temperature before use.

  • Ensure all solvents are anhydrous to prevent hydrolysis of the NHS ester.

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[4]

2. Reaction Setup:

  • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Add the this compound solution to the E3 ligase ligand solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 1-2 hours.

  • The reaction is typically complete within 2-12 hours.

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired azide-functionalized intermediate.

5. Characterization:

  • Confirm the identity and purity of the product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

ParameterValue
This compound Molecular Formula C₆H₆N₄O₄[5]
This compound Molecular Weight 198.14 g/mol [5]
Optimal Reaction pH 7.2 - 8.5[3][4]
Typical Reaction Time 2 - 12 hours
Purity (Post-Purification) >95% (as determined by HPLC)

Visualizing the Workflow and Signaling Pathway

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthesis of Azide-Linker-Ligand Intermediate cluster_click_chemistry PROTAC Assembly via Click Chemistry E3_Ligand E3 Ligase Ligand (with primary/secondary amine) Reaction Amide Bond Formation (DIPEA, DMF/DMSO) E3_Ligand->Reaction Aeide_Linker This compound Aeide_Linker->Reaction Intermediate Azide-Linker-E3 Ligand Intermediate Reaction->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Click_Reaction Click Chemistry (e.g., CuAAC) Purification1->Click_Reaction Coupling Reaction Target_Ligand Target Protein Ligand (with alkyne group) Target_Ligand->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC Purification2 Final Purification (HPLC) Final_PROTAC->Purification2

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-induced protein degradation pathway.

Troubleshooting and Considerations

  • Hydrolysis of NHS ester: The primary competing reaction is the hydrolysis of the NHS ester.[3] It is crucial to use anhydrous solvents and reagents to maximize the yield of the desired product. The half-life of NHS esters decreases with increasing pH.[3]

  • Solubility: this compound and the ligands may have different solubility properties. Ensure complete dissolution before starting the reaction. DMSO is a good solvent for a wide range of organic molecules.[2]

  • Reaction Monitoring: Close monitoring of the reaction by LC-MS is recommended to determine the optimal reaction time and to identify any side products.

  • Purification: Due to the polar nature of the linker and potential for multiple reactive sites on the ligands, purification by reverse-phase HPLC is often necessary to achieve high purity.

  • Click Chemistry Compatibility: Ensure that the conditions used for the NHS ester reaction do not interfere with the functional groups required for the subsequent click chemistry step.

This protocol provides a comprehensive guide for the synthesis of PROTACs using the this compound linker. Researchers should optimize the reaction conditions for their specific E3 ligase and target protein ligands to achieve the best results.

References

Application Notes and Protocols for Bioconjugation with Aeide-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeide-C1-NHS ester is a bifunctional linker belonging to the class of amine-reactive crosslinkers.[1][] It features an N-hydroxysuccinimide (NHS) ester functional group for covalent conjugation to primary amines on biomolecules, and a terminal azide group for subsequent "click chemistry" reactions.[3] This dual functionality makes it a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linking of a target-binding ligand and an E3 ligase ligand is required.[3] These application notes provide a detailed guide for the successful use of this compound in bioconjugation.

The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[][4] The azide group remains available for subsequent ligation with an alkyne-containing molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity.

PropertyValue
Molecular Formula C₆H₆N₄O₄
Molecular Weight 198.14 g/mol
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., 100 mg/mL) and DMF.[5]
Storage Conditions Store at -20°C, sealed and protected from moisture.

Key Experimental Parameters

Successful bioconjugation with this compound depends on the careful control of several experimental parameters.

ParameterRecommended Range/ConditionNotes
pH 7.2 - 8.5The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[1][][4]
Buffer System Phosphate, Bicarbonate, HEPES, BorateAmine-free buffers are essential to prevent competition with the target biomolecule. Tris-based buffers are not recommended.[4]
Molar Excess of this compound 5 - 20 foldThe optimal ratio depends on the biomolecule and the desired degree of labeling. Empirical optimization is recommended.
Reaction Time 0.5 - 4 hours at Room TemperatureLonger incubation times (e.g., overnight at 4°C) can also be effective, especially for sensitive proteins.[1][4]
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare the stock solution immediately before use to minimize hydrolysis.[1]

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to conjugation.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Bioconjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][4]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography. The appropriate column matrix should be chosen based on the molecular weight of the protein.

  • Characterization:

    • The successful conjugation and the degree of labeling can be determined using techniques such as mass spectrometry (to detect the mass shift corresponding to the attached linker) or by downstream click chemistry with a fluorescent alkyne probe followed by spectrophotometric analysis.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Signaling_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds to PROTAC PROTAC E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds to Polyubiquitinated\nTarget Polyubiquitinated Target Ternary Complex->Polyubiquitinated\nTarget E2 Ub-conjugating enzyme Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated\nTarget transfer Proteasome Proteasome Polyubiquitinated\nTarget->Proteasome recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Bioconjugation with this compound

Bioconjugation_Workflow Start Start Prepare Protein Solution\n(amine-free buffer) Prepare Protein Solution (amine-free buffer) Start->Prepare Protein Solution\n(amine-free buffer) Mix and Incubate\n(RT, 1-4h or 4C, o/n) Mix and Incubate (RT, 1-4h or 4C, o/n) Prepare Protein Solution\n(amine-free buffer)->Mix and Incubate\n(RT, 1-4h or 4C, o/n) Prepare Aeide-C1-NHS\nEster Stock (DMSO/DMF) Prepare Aeide-C1-NHS Ester Stock (DMSO/DMF) Prepare Aeide-C1-NHS\nEster Stock (DMSO/DMF)->Mix and Incubate\n(RT, 1-4h or 4C, o/n) Quench Reaction\n(Tris buffer) Quench Reaction (Tris buffer) Mix and Incubate\n(RT, 1-4h or 4C, o/n)->Quench Reaction\n(Tris buffer) Purify Conjugate\n(Desalting/SEC) Purify Conjugate (Desalting/SEC) Quench Reaction\n(Tris buffer)->Purify Conjugate\n(Desalting/SEC) Characterize Conjugate\n(MS, Click Reaction) Characterize Conjugate (MS, Click Reaction) Purify Conjugate\n(Desalting/SEC)->Characterize Conjugate\n(MS, Click Reaction) End End Characterize Conjugate\n(MS, Click Reaction)->End

Caption: Experimental workflow for bioconjugation.

Logical Relationship: Factors Affecting NHS Ester Bioconjugation Efficiency

NHS_Ester_Factors cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents pH pH Conjugation Efficiency Conjugation Efficiency pH->Conjugation Efficiency Temperature Temperature Temperature->Conjugation Efficiency Reaction Time Reaction Time Reaction Time->Conjugation Efficiency Molar Ratio Molar Ratio Molar Ratio->Conjugation Efficiency Biomolecule Concentration Biomolecule Concentration Biomolecule Concentration->Conjugation Efficiency NHS Ester Stability NHS Ester Stability NHS Ester Stability->Conjugation Efficiency Buffer Composition Buffer Composition Buffer Composition->Conjugation Efficiency

Caption: Factors influencing conjugation efficiency.

References

Application Notes and Protocols for Aeide-C1-NHS Ester Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Aeide-C1-NHS ester in bioconjugation via click chemistry. This compound is a bifunctional linker that first allows for the introduction of an azide group onto a target molecule through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines. Subsequently, the azide group can be conjugated to an alkyne-containing molecule using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Introduction to this compound Chemistry

This compound serves as a valuable tool for the site-specific modification and labeling of biomolecules such as proteins, antibodies, and peptides. The workflow involves a two-step process:

  • Amine Labeling: The NHS ester moiety of this compound reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This step introduces a terminal azide group onto the biomolecule.

  • Click Chemistry Conjugation: The azide-modified biomolecule is then reacted with an alkyne-functionalized molecule of interest (e.g., a drug, a fluorescent probe, or a PEG linker) via click chemistry. This can be achieved through two primary methods:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), eliminating the need for a potentially cytotoxic metal catalyst.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the NHS ester labeling and subsequent click chemistry reactions to facilitate experimental design and optimization.

Table 1: Reaction Conditions for NHS Ester Labeling of Proteins

ParameterRecommended RangeNotes
Molar Excess of this compound 5 to 20-fold over the proteinA starting point of 8 to 15-fold molar excess is often recommended.[1][4] Optimization may be required depending on the protein and desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[2][4] A minimum of 2 mg/mL is often suggested.[1]
Reaction Buffer Amine-free buffers such as PBS, MES, or borate bufferBuffers containing primary amines (e.g., Tris) will compete with the target molecule for the NHS ester and should be avoided.[5]
pH 7.2 - 8.5The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5.[2][4][6]
Temperature Room temperature (20-25°C) or 4°CThe reaction is typically performed at room temperature. For sensitive proteins, the reaction can be carried out at 4°C, which will require a longer incubation time.[5][7]
Reaction Time 30 minutes to 4 hours at room temperature; overnight at 4°CReaction progress can be monitored to determine the optimal time.[5][8]
Quenching Reagent Tris or glycine buffer (50-100 mM final concentration)Quenching stops the reaction by consuming any unreacted NHS ester.[1]

Table 2: Comparison of CuAAC and SPAAC Reaction Conditions

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
Alkyne Reactant Terminal AlkyneDibenzocyclooctyne (DBCO)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent)None required
Copper(I) Ligand e.g., THPTA, TBTANot applicable
Reducing Agent e.g., Sodium AscorbateNot applicable
Molar Ratio (Alkyne:Azide) Typically 1:4 to 1:10 (excess alkyne)Typically 2:1 to 4:1 (excess DBCO)[9]
Reaction Temperature Room temperature4°C to room temperature
Reaction Time 30 minutes to 16 hours[10][11]2 to 12 hours[9]
Biocompatibility Potential for copper cytotoxicity, requiring careful optimization and use of ligands.[12]High, suitable for in vivo and live-cell applications due to the absence of a metal catalyst.[3][12]
Reaction Rate Generally faster (second-order rate constants of 1-100 M⁻¹s⁻¹)[12]Generally slower (second-order rate constants of 10⁻³-1 M⁻¹s⁻¹), but highly dependent on the specific strained alkyne used.[12][13]

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Azide-Labeling of a Protein with this compound

This protocol describes the initial labeling of a protein with this compound to introduce the azide functionality.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution in the Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Determine the protein concentration and degree of labeling of the resulting azide-modified protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to a terminal alkyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and the terminal alkyne-containing molecule in the Reaction Buffer. A typical molar ratio is 1:4 to 1:10 (azide:alkyne).[11]

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common.[14]

  • Click Reaction:

    • Add the premixed catalyst solution to the protein/alkyne mixture. A final copper concentration of 0.1 to 0.5 mM is often used.[15]

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5 to 5 mM.[14][15]

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light. The reaction can be left overnight if necessary.

  • Purification:

    • Purify the final protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess alkyne, and other small molecules.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified protein to a DBCO-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 1)

  • DBCO-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed to dissolve the DBCO reagent)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-containing molecule in DMSO or the Reaction Buffer.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and the DBCO-containing molecule in the Reaction Buffer. A 2 to 4-fold molar excess of the DBCO reagent over the azide-modified protein is typically used.[9]

    • If the DBCO reagent was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[9] The reaction progress can be monitored by an appropriate analytical technique.

  • Purification:

    • Purify the final conjugate using a suitable method such as SEC or dialysis to remove any unreacted DBCO-containing molecule.

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the this compound click chemistry workflow.

G Overall Workflow: this compound Bioconjugation cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Conjugation Protein Protein with Primary Amines Reaction1 NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Azide_Protein Azide-Modified Protein Reaction1->Azide_Protein Purification1 Purification (e.g., Desalting Column) Azide_Protein->Purification1 Click_Reaction Click Reaction (CuAAC or SPAAC) Purification1->Click_Reaction Azide-Modified Protein Alkyne Alkyne-Modified Molecule Alkyne->Click_Reaction Conjugate Final Protein Conjugate Click_Reaction->Conjugate Purification2 Purification (e.g., SEC or Dialysis) Conjugate->Purification2

Caption: Overall experimental workflow for bioconjugation using this compound.

G Detailed CuAAC Reaction Workflow Azide_Protein Azide-Modified Protein Reaction_Mix Prepare Reaction Mixture Azide_Protein->Reaction_Mix Terminal_Alkyne Terminal Alkyne Molecule Terminal_Alkyne->Reaction_Mix CuSO4 CuSO4 Solution Catalyst_Premix Premix Catalyst and Ligand CuSO4->Catalyst_Premix THPTA THPTA Ligand THPTA->Catalyst_Premix Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate_Reaction Initiate Reaction Ascorbate->Initiate_Reaction Reaction_Mix->Initiate_Reaction Catalyst_Premix->Initiate_Reaction Incubation Incubate at RT (1-4 hours) Initiate_Reaction->Incubation Purification Purify Conjugate Incubation->Purification

Caption: Step-by-step workflow for the CuAAC reaction.

G Detailed SPAAC Reaction Workflow Azide_Protein Azide-Modified Protein Reaction_Mix Combine Reactants in Buffer Azide_Protein->Reaction_Mix DBCO_Molecule DBCO-Containing Molecule DBCO_Molecule->Reaction_Mix Incubation Incubate at RT (2-4h) or 4°C (overnight) Reaction_Mix->Incubation Purification Purify Conjugate Incubation->Purification

Caption: Step-by-step workflow for the SPAAC reaction.

References

Application Notes and Protocols for Labeling Peptides with Aeide-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeide-C1-NHS ester is a versatile bifunctional linker molecule designed for the selective labeling of peptides and other biomolecules.[1][2] It features an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[3][4] Additionally, it contains an azide moiety, which is a key functional group for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][5] This dual functionality makes this compound an ideal tool for a variety of applications, including the development of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target-binding peptide to an E3 ligase ligand.[1][6]

These application notes provide detailed protocols for the labeling of peptides with this compound, purification of the resulting conjugate, and subsequent analysis by mass spectrometry.

Chemical Properties

PropertyValueReference
Molecular Formula C₆H₆N₄O₄[2][6][7]
Molecular Weight 198.14 g/mol [2][6][7]
CAS Number 824426-32-6[6][7]
Storage -20°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.[1][6][7]

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol describes the general procedure for labeling a peptide containing a primary amine with this compound.

Materials:

  • Peptide of interest with at least one primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M glycine

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer (0.1 M Sodium Bicarbonate or PBS) to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add the desired molar excess of this compound stock solution to the peptide solution. A common starting point is a 5 to 20-fold molar excess of the NHS ester over the peptide.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring or agitation. Protect from light if the peptide is light-sensitive.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Proceed immediately to the purification of the labeled peptide to remove unreacted this compound and byproducts.

Experimental Workflow for Peptide Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Quenching & Purification cluster_analysis Analysis peptide Dissolve Peptide in Buffer (pH 7.4-8.5) reaction Mix Peptide and NHS Ester (5-20x molar excess) peptide->reaction nhs_ester Prepare this compound Stock Solution (10 mM) nhs_ester->reaction incubation Incubate (1-2h at RT or O/N at 4°C) reaction->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching purification Purify Labeled Peptide (RP-HPLC) quenching->purification analysis Characterize by Mass Spectrometry purification->analysis

Caption: Workflow for labeling peptides with this compound.

Protocol 2: Purification of Aeide-Labeled Peptides by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides.[8][9]

Materials:

  • Crude labeled peptide solution

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the clarified sample onto the column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% B over 30-60 minutes.

  • Fraction Collection: Collect fractions and monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify those containing the desired labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Aeide-labeled peptide as a powder.

Protocol 3: Mass Spectrometry Analysis and Labeling Efficiency Quantification

Mass spectrometry (MS) is used to confirm the identity of the labeled peptide and to determine the labeling efficiency.[10][11][12]

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: Reconstitute a small aliquot of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

  • MS Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis:

    • Confirmation of Labeling: Compare the observed molecular weight with the calculated molecular weight of the unlabeled and labeled peptide. The mass of the Aeide-C1 moiety is 124.04 Da (C4H4N3O2).

    • Labeling Efficiency Quantification:

      • Analyze the crude reaction mixture by LC-MS.

      • Integrate the peak areas of the unlabeled peptide and the labeled peptide from the extracted ion chromatograms.

      • Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = [Area(labeled peptide) / (Area(unlabeled peptide) + Area(labeled peptide))] x 100

Quantitative Data Summary

The following table provides hypothetical data on the labeling efficiency of an NHS-ester azide linker with a model peptide at different molar ratios, as determined by mass spectrometry.

Molar Ratio (NHS Ester:Peptide)Labeling Efficiency (%)
1:135
5:178
10:192
20:1>95

Note: This data is for illustrative purposes. Actual labeling efficiencies will vary depending on the peptide sequence, reaction conditions, and the specific NHS ester used.

Application Notes

PROTAC Development

This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[3][13] The Aeide-C1 linker connects a peptide that binds to a protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[14][15] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[13][16][17]

The azide group of the Aeide-C1 linker allows for the facile attachment of an E3 ligase ligand functionalized with an alkyne via a click chemistry reaction.[1][2] The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[7][15]

PROTAC-Mediated Protein Degradation Pathway

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (Aeide-C1 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Stability of Azide-Labeled Peptides

Azide-functionalized peptides are generally stable under physiological conditions. The azide group is bioorthogonal, meaning it does not typically react with biological molecules. For long-term storage, it is recommended to store azide-labeled peptides at -20°C or -80°C in a suitable buffer, protected from light.

Conclusion

This compound is a powerful reagent for the efficient and specific labeling of peptides. The protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of chemical biology and drug discovery. The ability to introduce an azide handle onto a peptide opens up a wide range of possibilities for downstream applications, most notably in the construction of PROTACs for targeted protein degradation. Careful optimization of labeling conditions and purification methods will ensure the generation of high-quality labeled peptides for successful research outcomes.

References

Application Notes and Protocols for Aeide-C1-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker chemistry connecting the antibody and the payload is a critical determinant of the ADC's efficacy, stability, and therapeutic index. Aeide-C1-NHS ester is a bifunctional linker that enables the covalent attachment of a payload to an antibody.[1][2][3][4][5] It features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the side chain of lysine residues on the surface of an antibody, to form a stable amide bond.[][7] The "Aeide-C1" component contains an azide moiety, which allows for subsequent "click chemistry" reactions (e.g., with an alkyne-modified payload) if a two-step conjugation strategy is desired.[1][2][3][5]

These application notes provide a comprehensive protocol for the use of an NHS ester linker, adaptable for this compound, in the development of ADCs. The protocol covers antibody modification, conjugation, purification, and characterization of the resulting ADC.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound (or other NHS ester-containing linker-payload)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 2 M Glycine

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system

  • Analytical Instruments: UV-Vis spectrophotometer, HIC-HPLC system, SEC-HPLC system, Mass Spectrometer

Protocol 1: Antibody-Linker Conjugation (Lysine Targeting)

This protocol describes the conjugation of an NHS ester-functionalized linker-payload to lysine residues on a monoclonal antibody.

1. Antibody Preparation:

  • Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
  • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS, pH 7.2-7.5, using dialysis or a desalting column.[8]

2. Linker-Payload Preparation:

  • Allow the this compound (or your NHS ester-linker-payload) to equilibrate to room temperature before opening to prevent moisture condensation.[8]
  • Prepare a stock solution of the NHS ester in anhydrous DMSO immediately before use. The concentration will depend on the desired molar excess. A 10-20 mM stock solution is a common starting point. Note: NHS esters are susceptible to hydrolysis, so stock solutions should not be stored.[8]

3. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to facilitate the reaction with lysine residues.[]
  • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. The molar excess of the NHS ester to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting range is 5-20 molar equivalents.
  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.[][8]

4. Quenching the Reaction:

  • To stop the conjugation reaction, add a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
  • Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is quenched.

Protocol 2: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload, quenching reagent, and any protein aggregates.

1. Size-Exclusion Chromatography (SEC):

  • Equilibrate a suitable SEC column (e.g., Sephadex G-25, Superdex 200) with the desired formulation buffer (e.g., PBS, pH 7.4).
  • Load the quenched reaction mixture onto the column.
  • Collect fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight impurities.
  • Pool the ADC-containing fractions.

2. Tangential Flow Filtration (TFF):

  • TFF is a scalable method for buffer exchange and removal of small molecule impurities.[9]
  • Select a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa).
  • Perform diafiltration against the final formulation buffer until the unbound linker-payload is sufficiently removed.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[10] The addition of hydrophobic drugs to the antibody increases its overall hydrophobicity, allowing for separation of species with different DAR values.
  • The weighted average DAR is calculated from the peak areas of the different species.[]
  • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and the maximum absorbance wavelength for the drug).[12]

2. Analysis of Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC)-HPLC: SEC-HPLC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

3. Confirmation of Conjugation by Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation and to determine the masses of the different drug-loaded species.[13]

Data Presentation

The following tables present representative data that would be generated during the characterization of an ADC. Note: This is example data and actual results will vary depending on the antibody, linker, payload, and reaction conditions.

Table 1: Conjugation Reaction Parameters and Resulting DAR

Molar Excess of NHS EsterReaction Time (hours)Temperature (°C)Average DAR (by HIC-HPLC)
5:12252.1
10:12253.8
20:12256.5

Table 2: Characterization of Purified ADC (Example)

ParameterResultMethod
Average DAR3.8HIC-HPLC
Monomer Purity>98%SEC-HPLC
Aggregates<2%SEC-HPLC
Endotoxin<0.1 EU/mgLAL Assay

Visualizations

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (in Amine-Free Buffer) Conjugation Conjugation Reaction (pH 8.0-8.5, RT, 1-2h) mAb->Conjugation Linker This compound (dissolved in DMSO) Linker->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification DAR DAR Determination (HIC-HPLC, UV-Vis) Purification->DAR Purity Purity & Aggregation (SEC-HPLC) Purification->Purity MS Mass Confirmation (Mass Spectrometry) Purification->MS

Caption: Experimental workflow for ADC synthesis and characterization.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody with Lysine Residue (R-NH2) ADC Antibody-Drug Conjugate (Stable Amide Bond) Antibody->ADC + NHS_Ester This compound NHS_Ester->ADC Reaction (pH 7.2-8.5) NHS_Leaving_Group NHS Byproduct NHS_Ester->NHS_Leaving_Group Release

Caption: Reaction of NHS ester with an antibody's lysine residue.

References

Application Notes and Protocols for Aeide-C1-NHS Ester in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeide-C1-NHS ester is a versatile bifunctional molecule designed for two-step labeling strategies in live-cell imaging and proteomics.[1][2][3][4] It features an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines on cell surface proteins and a terminal azide group for bioorthogonal "click" chemistry.[1][2][3] This system allows for the initial tagging of cellular components, followed by the specific attachment of a reporter molecule, such as a fluorophore, for visualization.

The NHS ester reacts rapidly and efficiently with primary amines (e.g., the side chain of lysine residues) on extracellular domains of membrane proteins under physiological conditions, forming stable amide bonds.[5][] The azide group remains inert until the introduction of a molecule containing a strained alkyne (e.g., DBCO or BCN) or a terminal alkyne in the presence of a copper catalyst. This bioorthogonal reaction enables the highly specific attachment of imaging probes, minimizing background fluorescence and cellular perturbation.[7][8][9] This two-step labeling approach offers flexibility in the choice of fluorophore and timing of visualization, making it a powerful tool for studying dynamic cellular processes.[10][11][12]

Principle of Two-Step Labeling

The use of this compound in live-cell imaging involves a two-step process:

  • Primary Labeling: Live cells are incubated with this compound. The NHS ester group covalently attaches the molecule to cell surface proteins.

  • Secondary Labeling (Bioorthogonal Reaction): A fluorescent probe containing a compatible strained alkyne (e.g., a DBCO-functionalized dye) is added. The azide on the tagged proteins reacts with the alkyne via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), resulting in fluorescently labeled cells.

This method provides a robust and specific way to visualize cell surface proteins and their dynamics.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular FormulaC6H6N4O4[2]
Molecular Weight198.14 g/mol [2]
Reactive Group 1N-Hydroxysuccinimide (NHS) ester[1][2][3]
Reactive Group 2Azide[1][2][3]
Storage-20°C, sealed, away from moisture[2][3]
Table 2: Example Quantitative Data for Live-Cell Labeling
ParameterValueConditions
Primary Labeling Efficiency
This compound concentration100 µM30 min incubation at 4°C
Cell Viability>95%Post-labeling, assessed by Trypan Blue
Secondary Labeling (SPAAC)
DBCO-Fluorophore 488 concentration10 µM15 min incubation at 37°C
Signal-to-Noise Ratio>20Confocal microscopy
PhotostabilityHighMinimal photobleaching over 30 min imaging

Note: The data in Table 2 are representative examples and may vary depending on the cell type, experimental conditions, and specific fluorescent probe used.

Experimental Protocols

Protocol 1: Live-Cell Surface Protein Labeling with this compound

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live cells in suspension or adherent culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Quenching solution: 100 mM glycine or Tris in PBS

  • Cell culture medium

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. Mix by vortexing until fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Adherent Cells: Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 70-80%).

    • Suspension Cells: Harvest cells and wash twice with cold PBS by centrifugation (300 x g, 5 minutes). Resuspend in cold PBS.

  • Primary Labeling Reaction:

    • Prepare the labeling solution by diluting the 10 mM this compound stock solution to a final concentration of 100 µM in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). Prepare this solution immediately before use.

    • For Adherent Cells: Aspirate the culture medium and wash the cells once with cold PBS. Add the labeling solution to the cells, ensuring the entire surface is covered.

    • For Suspension Cells: Resuspend the cell pellet in the labeling solution.

    • Incubate for 30 minutes at 4°C or on ice to minimize endocytosis.

  • Quenching:

    • Add the quenching solution (100 mM glycine or Tris) to the cells and incubate for 10 minutes at 4°C.

    • Wash the cells three times with cold PBS.

  • Proceed to Secondary Labeling or Imaging.

Protocol 2: Bioorthogonal Labeling with a Strained Alkyne-Fluorophore (SPAAC)

Materials:

  • This compound labeled cells (from Protocol 1)

  • DBCO- or BCN-conjugated fluorescent dye (e.g., DBCO-Fluor 488)

  • Anhydrous DMSO

  • Cell culture medium or imaging buffer (e.g., HBSS)

Procedure:

  • Preparation of Fluorophore Stock Solution:

    • Prepare a 1-10 mM stock solution of the strained alkyne-fluorophore in anhydrous DMSO.

    • Store in small aliquots at -20°C, protected from light.

  • Secondary Labeling Reaction:

    • Prepare the secondary labeling solution by diluting the fluorophore stock solution to a final concentration of 10 µM in pre-warmed cell culture medium or imaging buffer.

    • Add the secondary labeling solution to the this compound labeled cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Wash the cells three times with pre-warmed culture medium or imaging buffer to remove unbound fluorophore.

  • Live-Cell Imaging:

    • Image the labeled cells using an appropriate fluorescence microscope (e.g., confocal, epifluorescence). Use filter sets that match the excitation and emission spectra of the chosen fluorophore.

Visualizations

G cluster_0 This compound Reaction Aeide Azide (N3) C1 Linker NHS ester Protein Cell Surface Protein Primary Amine (NH2) Aeide:f2->Protein:f1 Covalent Bond Formation Labeled_Protein Labeled Protein Stable Amide Bond

Caption: Reaction of this compound with a primary amine on a cell surface protein.

G start Start: Live Cells prep Cell Preparation (Wash with PBS) start->prep labeling1 Primary Labeling: Add this compound (30 min at 4°C) prep->labeling1 quench Quench Reaction (100 mM Glycine) labeling1->quench wash1 Wash (3x with PBS) quench->wash1 labeling2 Secondary Labeling: Add DBCO-Fluorophore (15 min at 37°C) wash1->labeling2 wash2 Wash (3x with medium) labeling2->wash2 imaging Live-Cell Imaging wash2->imaging

Caption: Experimental workflow for two-step live-cell imaging.

G cluster_pathway Example: Receptor Internalization Pathway Ligand Ligand Receptor Cell Surface Receptor (Labeled with Aeide-C1 + Fluorophore) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Endocytosis Clathrin-mediated Endocytosis Complex->Endocytosis Endosome Early Endosome Endocytosis->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->Receptor

References

Application Notes and Protocols: Aeide-C1-NHS Ester for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Aeide-C1-NHS (N-hydroxysuccinimide) ester for the functionalization of amine-bearing surfaces. This bifunctional linker allows for the covalent immobilization of an azide moiety onto a surface, which can then be used for subsequent "click chemistry" reactions to attach biomolecules or small molecules of interest. This two-step approach offers a highly efficient and specific method for creating functionalized surfaces for a variety of applications in research and drug development, including microarrays, biosensors, and targeted drug delivery systems.[1][2][3][4]

Principle of the Method

The surface functionalization process using Aeide-C1-NHS ester involves two primary steps:

  • Amine-Reactive Coupling: The N-hydroxysuccinimide (NHS) ester end of the this compound reacts with primary amine groups (-NH₂) present on a substrate surface.[5][] This reaction forms a stable, covalent amide bond, effectively tethering the linker to the surface and exposing its terminal azide (-N₃) group.[1][2][3] The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[5][7] A competing hydrolysis reaction of the NHS ester can occur, which is more prevalent at higher pH and in dilute solutions.[8][9]

  • Click Chemistry: The azide-functionalized surface can then be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] These "click" reactions allow for the highly efficient and specific attachment of molecules containing a terminal alkyne or a strained alkyne (like DBCO or BCN), respectively.[1][2] This modular approach is ideal for immobilizing a wide range of molecules, from small drug candidates to large proteins and oligonucleotides.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the immobilization of this compound onto an amine-modified surface (e.g., amine-silanized glass slides, gold surfaces modified with amine-terminated thiols, or amine-containing polymer brushes).

Materials and Reagents:

  • Amine-modified substrate

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]

  • Reaction Buffer: 0.1 M sodium phosphate buffer or sodium bicarbonate buffer, pH 8.0-8.5[5][7]

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 100 mM glycine or ethanolamine in reaction buffer, pH 8.0[5]

  • Deionized (DI) water

  • Nitrogen or argon gas for drying

Procedure:

  • Substrate Preparation:

    • Ensure the amine-modified substrate is clean and dry. If necessary, clean the substrate according to the manufacturer's instructions or standard laboratory procedures (e.g., piranha solution for glass, followed by aminosilanization).[10]

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1-5 mg of the ester in 100 µL of solvent. The NHS ester is moisture-sensitive, so minimize its exposure to air.[7]

  • Surface Activation:

    • Dilute the this compound stock solution in the reaction buffer to a final concentration of 0.1-2 mg/mL.

    • Immerse the amine-modified substrate in the this compound solution. Ensure the entire surface is covered.

    • Incubate for 1-4 hours at room temperature with gentle agitation.[5][7] The reaction can also be performed overnight at 4°C to minimize hydrolysis.[5]

  • Washing:

    • Remove the substrate from the reaction solution and wash it three times with the washing buffer (PBST) for 5 minutes each to remove any non-covalently bound linker.

    • Rinse thoroughly with DI water.

  • Quenching (Blocking):

    • Immerse the substrate in the quenching buffer for 30-60 minutes at room temperature to block any unreacted NHS ester groups on the surface.[10]

    • This step is crucial to prevent non-specific binding in subsequent steps.

  • Final Washing and Drying:

    • Wash the substrate three times with DI water for 5 minutes each.

    • Dry the functionalized surface under a stream of nitrogen or argon gas.

    • The azide-functionalized surface is now ready for the click chemistry reaction or can be stored in a dry, inert atmosphere.

Protocol 2: Click Chemistry Reaction on Azide-Functionalized Surface

This protocol outlines the procedure for coupling an alkyne-containing molecule to the azide-functionalized surface via a CuAAC reaction.

Materials and Reagents:

  • Azide-functionalized substrate (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to protect biomolecules)

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4

  • Washing Buffer: PBST

  • DI water

  • Nitrogen or argon gas for drying

Procedure:

  • Preparation of Reaction Cocktail:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • In a single tube, prepare the click chemistry reaction cocktail immediately before use. For a 1 mL reaction volume, the typical final concentrations are:

      • Alkyne-containing molecule: 10-100 µM

      • CuSO₄: 50-100 µM

      • Sodium ascorbate: 1-5 mM (freshly prepared)

      • TBTA (optional): 100-500 µM

  • Click Reaction:

    • Place the azide-functionalized substrate in a suitable reaction vessel.

    • Add the click chemistry reaction cocktail to the substrate, ensuring the entire surface is covered.

    • Incubate for 1-4 hours at room temperature with gentle agitation. Protect from light if using fluorescently labeled molecules.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash thoroughly with PBST three times for 5 minutes each to remove unreacted reagents and non-specifically bound molecules.

    • Rinse with DI water.

  • Final Drying:

    • Dry the surface under a stream of nitrogen or argon gas.

    • The surface is now functionalized with the molecule of interest and is ready for analysis or use in downstream applications.

Data Presentation

The following tables provide illustrative quantitative data that might be expected from surface functionalization experiments using an NHS ester.

Table 1: Reaction Conditions for this compound Immobilization

ParameterCondition 1Condition 2Condition 3
Substrate Amine-silanized glassAmine-terminated SAM on GoldPoly-L-lysine coated plate
This compound Conc. 0.5 mg/mL1.0 mg/mL2.0 mg/mL
Reaction Buffer 0.1 M Phosphate, pH 8.00.1 M Bicarbonate, pH 8.50.1 M Phosphate, pH 8.0
Reaction Time 4 hours2 hours2 hours
Temperature Room TemperatureRoom Temperature4°C
Quenching Agent 100 mM Glycine100 mM Ethanolamine100 mM Glycine

Table 2: Surface Characterization Data (Illustrative)

Surface Modification StepWater Contact Angle (°)Surface Azide Density (groups/mm²)
Bare Substrate (Glass) < 20°N/A
Amine-Functionalized 55-65°N/A
Aeide-C1-Immobilized 65-75°~2 x 10¹²
Post-Click Reaction Varies with immobilized moleculeN/A

Note: Surface azide density would typically be determined by X-ray Photoelectron Spectroscopy (XPS) or by reacting with a fluorescently-labeled alkyne and measuring fluorescence intensity.

Visualizations

experimental_workflow cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Click Chemistry A Amine-Modified Substrate C Incubate Substrate in Ester Solution (1-4h, RT) A->C B Prepare Aeide-C1-NHS Ester Solution B->C D Wash (PBST) C->D E Quench with Glycine or Ethanolamine D->E F Final Wash (DI Water) and Dry E->F G Azide-Functionalized Surface F->G I Incubate Azide Surface with Cocktail (1-4h, RT) G->I To Click Reaction H Prepare Alkyne Molecule and Click Cocktail H->I J Wash (PBST) I->J K Final Wash (DI Water) and Dry J->K L Bio-Functionalized Surface K->L

Caption: Experimental workflow for surface functionalization.

reaction_pathway cluster_reaction1 NHS Ester Reaction cluster_reaction2 Click Chemistry (CuAAC) R1 Surface-NH₂ (Primary Amine) P1 Surface-NH-CO-C1-N₃ (Stable Amide Bond) R1->P1 + R2 This compound R2->P1 P2 N-Hydroxysuccinimide (Leaving Group) R3 Surface-NH-CO-C1-N₃ (Azide Surface) P1->R3 Proceeds to Click Reaction P3 Surface-Functionalized with Biomolecule R3->P3 + R4 Alkyne-Biomolecule R4->P3

References

Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. Its biocompatibility and efficiency have made it an indispensable tool in drug discovery, bioconjugation, materials science, and proteomics.[2][3]

These notes provide detailed protocols and quantitative data to guide researchers in setting up and optimizing CuAAC reactions for various applications, from small molecule synthesis to the labeling of sensitive biological macromolecules.

Core Principle and Key Reagents

The CuAAC reaction is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] While the uncatalyzed reaction requires high temperatures and often results in a mixture of regioisomers, the copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and ensures the exclusive formation of the 1,4-regioisomer under mild, often aqueous, conditions.[4][5]

Key Components of a Typical CuAAC Reaction:

  • Copper(I) Source: The active catalyst is the Cu(I) ion. As Cu(I) is prone to oxidation to the inactive Cu(II) state, it is typically generated in situ from a Cu(II) salt, most commonly copper(II) sulfate (CuSO₄), through the addition of a reducing agent.[6] Alternatively, Cu(I) salts like CuI or CuBr can be used directly, often in non-aqueous solvents.[1]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the catalytically active Cu(I) state and to maintain it in that state throughout the reaction.[6] It is crucial to prepare sodium ascorbate solutions fresh.

  • Accelerating Ligands: Chelating ligands are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase the reaction rate.[3] For reactions in aqueous buffers, water-soluble ligands are essential. Common ligands include:

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first and most effective ligands, though its solubility in purely aqueous solutions is limited.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is ideal for bioconjugation reactions in aqueous buffers.[7]

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand.

  • Solvent: The choice of solvent depends on the solubility of the substrates. A wide range of solvents are compatible with CuAAC, including water, t-BuOH/H₂O mixtures, DMSO, DMF, and THF. For bioconjugation, aqueous buffers (e.g., PBS, pH 7.4) are standard.[3][7]

Quantitative Data Summary

The optimal reaction conditions for CuAAC can vary significantly depending on the substrates and the intended application. The following tables provide a summary of typical quantitative parameters for different scenarios.

Table 1: General Conditions for Small Molecule Synthesis

ParameterTypical RangeNotes
Alkyne:Azide Ratio 1:1 to 1.2:1A slight excess of one reagent can drive the reaction to completion.
Copper Catalyst (CuSO₄) 0.5 - 5 mol%Lower catalyst loading is often possible with efficient ligands.
Sodium Ascorbate 5 - 25 mol%Typically used in excess relative to the copper catalyst.
Ligand 0.5 - 10 mol%A 1:1 to 2:1 ligand to copper ratio is common.
Solvent t-BuOH/H₂O, DMF, DMSOChosen based on substrate solubility.
Temperature Room Temperature to 60°CElevated temperatures can be used for less reactive substrates.
Reaction Time 30 minutes - 24 hoursVaries with substrate reactivity and catalyst efficiency.
Typical Yield >85-90%Often near-quantitative.[1]

Table 2: Conditions for Bioconjugation (e.g., Protein Labeling)

ParameterTypical ConcentrationNotes
Biomolecule Concentration 10 - 50 µM
Probe (Azide or Alkyne) 2 - 10 fold molar excessTo ensure complete labeling of the biomolecule.
Copper(II) Sulfate (CuSO₄) 50 - 250 µM
Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5-fold excess relative to copper is often recommended to protect biomolecules from oxidative damage.[8]
Sodium Ascorbate 2.5 - 5 mMFreshly prepared solution is essential.
Solvent Aqueous Buffer (e.g., PBS, pH 7.4)
Temperature Room TemperatureTo maintain the integrity of the biomolecule.
Reaction Time 30 - 60 minutesTypically rapid due to the use of accelerating ligands.
Typical Yield Often high and near-quantitativeYields can be more challenging to quantify precisely compared to small molecule synthesis.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and applications.

Protocol 1: General Procedure for Small Molecule Synthesis in Solution

This protocol is suitable for the synthesis of 1,4-disubstituted triazoles from small organic molecules.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand (e.g., TBTA or THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0 - 1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O (e.g., 0.05 equivalents) and the ligand (e.g., 0.05 equivalents) in the reaction solvent.

  • Add the copper/ligand solution to the mixture of the azide and alkyne.

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 0.25 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Labeling of a Protein with a Fluorescent Probe

This protocol describes a general method for conjugating an azide- or alkyne-functionalized probe to a protein in an aqueous buffer. The use of a water-soluble ligand like THPTA is highly recommended.[7]

Materials:

  • Alkyne- or azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide- or alkyne-functionalized probe (e.g., a fluorescent dye)

  • Stock Solutions:

    • 20 mM CuSO₄ in deionized water

    • 50 mM THPTA in deionized water

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh)

    • 10 mM EDTA in deionized water (for quenching)

Procedure:

  • To the solution of the modified protein (final concentration typically 10-50 µM), add the functionalized probe to the desired final concentration (e.g., 2-10 fold molar excess over the protein).

  • Prepare the catalyst premix: In a separate microcentrifuge tube, combine the 20 mM CuSO₄ and 50 mM THPTA stock solutions in a 1:5 molar ratio. For example, for a final reaction volume of 100 µL and a target final copper concentration of 200 µM, mix 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.[7]

  • Add the catalyst premix to the protein-probe solution.

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate stock solution to a final concentration of 2.5-5 mM. For a 100 µL final volume, this would be 2.5-5 µL of the stock solution.

  • Incubate the reaction at room temperature for 30-60 minutes. If using a light-sensitive probe, protect the reaction from light.

  • Quench the reaction by adding the 10 mM EDTA stock solution to a final concentration of approximately 20 mM to chelate the copper.

  • Purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Visualizations

Chemical Mechanism

The following diagram illustrates the widely accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism CuI Cu(I) CuAcetylide Cu(I)-C≡C-R1 CuI->CuAcetylide + Alkyne - H+ Alkyne R1-C≡CH Cycloadduct Six-membered Cu(III) intermediate CuAcetylide->Cycloadduct + Azide Azide R2-N3 TriazoleProduct 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->TriazoleProduct Reductive Elimination TriazoleProduct->CuI - Product + H+ ProtonSource H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Workflow

This diagram outlines a generalized workflow for performing a CuAAC reaction, from reagent preparation to product purification.

CuAAC_Workflow Start Start PrepReagents Prepare Reagents (Azide, Alkyne, Solvents) Start->PrepReagents MixSubstrates Combine Azide and Alkyne in Reaction Vessel PrepReagents->MixSubstrates PrepCatalyst Prepare Catalyst Premix (CuSO4 + Ligand) AddCatalyst Add Catalyst Premix PrepCatalyst->AddCatalyst PrepReductant Prepare Fresh Sodium Ascorbate InitiateRxn Initiate with Sodium Ascorbate PrepReductant->InitiateRxn MixSubstrates->AddCatalyst AddCatalyst->InitiateRxn Incubate Incubate at Appropriate Temperature InitiateRxn->Incubate Monitor Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor Quench Quench Reaction (e.g., with EDTA for bioconjugation) Monitor->Quench Reaction Complete Purify Purify Product (Chromatography, SEC, Dialysis) Quench->Purify End End Purify->End

Caption: A generalized experimental workflow for a CuAAC reaction.

References

Troubleshooting & Optimization

Aeide-C1-NHS ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aeide-C1-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a molecule used in bioconjugation and drug development.[1] It functions as a linker molecule with two key reactive groups:

  • An Azide group (Aeide): This group is used in "click chemistry," a type of reaction that allows for the efficient and specific joining of molecules. It can react with molecules containing alkyne groups through a copper-catalyzed reaction (CuAAC) or with strained cyclooctynes like DBCO or BCN in a copper-free reaction (SPAAC).

  • An N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds.

This dual functionality makes this compound a valuable tool for linking different molecules together, for example, in the creation of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is highly soluble in dimethyl sulfoxide (DMSO).[2] A stock solution of up to 100 mg/mL (504.69 mM) can be prepared in DMSO, though gentle heating or sonication may be required to achieve complete dissolution.[2]

Q3: How should I prepare this compound for in vivo studies?

For in vivo applications, a common formulation involves a multi-step dissolution process. One recommended method is to first dissolve the compound in DMSO (e.g., 10% of the final volume) and then dilute it with other vehicles such as PEG300 (e.g., 40%), Tween-80 (e.g., 5%), and finally saline (e.g., 45%).[2] Another option involves using a combination of DMSO and corn oil.[2] It is crucial to perform these dilutions sequentially and with gentle mixing to maintain solubility.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What should I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Ensure you are using a suitable solvent: Anhydrous (water-free) organic solvents like DMSO or dimethylformamide (DMF) are the primary choice for dissolving NHS esters.[3][4][5][6] Water should be avoided for initial dissolution as it can cause hydrolysis of the NHS ester.

  • Increase the temperature: Gently warming the solution can aid in dissolution. However, prolonged heating should be avoided as it can lead to degradation of the NHS ester.

  • Use sonication: A brief period in an ultrasonic bath can help break up aggregates and promote dissolution.[2]

  • Prepare fresh solutions: NHS esters are sensitive to moisture and can degrade over time, affecting their solubility. It is always best to prepare solutions fresh before each experiment.[4][5]

Q5: My this compound precipitates when I add it to my aqueous reaction buffer. How can I prevent this?

Precipitation upon addition to an aqueous buffer is a common issue with NHS esters that have limited water solubility. Here are some solutions:

  • Minimize the amount of organic solvent: When adding your this compound stock solution (e.g., in DMSO) to the aqueous reaction buffer, ensure the final concentration of the organic solvent is low, typically below 10%.[4] Most proteins can tolerate this level without precipitating.

  • Add the stock solution slowly: Introduce the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[5]

  • Work with appropriate concentrations: Ensure that the final concentration of the this compound in the reaction mixture does not exceed its solubility limit in that specific buffer.

Experimental Protocols & Data

Solubility Data for this compound
Solvent/VehicleConcentrationObservations
DMSO≥ 100 mg/mL (504.69 mM)May require sonication for complete dissolution.[2]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (12.62 mM)Clear solution.[2]
10% DMSO / 90% corn oil≥ 2.5 mg/mL (12.62 mM)Clear solution.[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5 mg/mL (12.62 mM)Clear solution.[2]
General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a pH between 7.2 and 8.5.[4][7] Common choices include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.

    • Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the NHS ester.[5][7]

    • The protein concentration should ideally be between 1-10 mg/mL.[3]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4][6]

    • Prepare a stock solution of the desired concentration (e.g., 10-20 mM) in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.[3][4][5]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of the NHS ester (e.g., 10-20 fold) over the protein is typically used.

    • Add the stock solution slowly while gently mixing.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[4][7]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.[7]

  • Purification:

    • Remove the unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizing Key Processes

This compound Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_conjugation Bioconjugation Aeide_NHS This compound Conjugate Aeide-C1-Protein (Stable Amide Bond) Aeide_NHS->Conjugate pH 7.2-8.5 Protein Protein-NH2 (e.g., Lysine residue) Protein->Conjugate NHS_byproduct N-hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting Logic for Solubility Issues

SolubilityTroubleshooting Start Start: This compound does not dissolve CheckSolvent Is the solvent anhydrous DMSO or DMF? Start->CheckSolvent UseCorrectSolvent Use anhydrous DMSO or DMF CheckSolvent->UseCorrectSolvent No ApplyHeat Gently warm or sonicate the solution CheckSolvent->ApplyHeat Yes UseCorrectSolvent->CheckSolvent Precipitation Does it precipitate in aqueous buffer? ApplyHeat->Precipitation StillFails Consider compound degradation. Use fresh reagent. ApplyHeat->StillFails SlowAddition Add stock solution slowly with mixing Precipitation->SlowAddition Yes Success Solubility issue resolved Precipitation->Success No CheckSolventConc Is final organic solvent concentration <10%? SlowAddition->CheckSolventConc SlowAddition->StillFails ReduceSolvent Reduce the volume of organic stock solution CheckSolventConc->ReduceSolvent No CheckSolventConc->Success Yes ReduceSolvent->CheckSolventConc ReduceSolvent->StillFails

Caption: A logical workflow for troubleshooting solubility problems.

Impact of pH on NHS Ester Reactivity and Stability

The pH of the reaction buffer is a critical parameter that influences the efficiency of the labeling reaction. There is a trade-off between the reactivity of the target amine and the stability of the NHS ester.

pH RangeAmine ReactivityNHS Ester Stability (Hydrolysis Rate)Overall Labeling Efficiency
< 7.0Low (amines are protonated)High (low hydrolysis)Low
7.2 - 8.5 Optimal (amines are deprotonated) Moderate (hydrolysis occurs) Optimal [4][7]
> 8.5HighLow (rapid hydrolysis)Low[4][7]

Hydrolysis Half-life of NHS Esters:

pHTemperatureHalf-life
7.00°C4-5 hours[7][8]
8.64°C10 minutes[7][8]

This data highlights the importance of carefully controlling the pH and temperature to maximize the yield of the desired bioconjugate.

pHEffect cluster_low_ph Low pH (<7.2) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>8.5) ProtonatedAmine Protein-NH3+ (Unreactive) Conjugation Amide Bond Formation (Desired Reaction) StableEster Stable NHS Ester ReactiveAmine Protein-NH2 (Reactive) ReactiveAmine->Conjugation Hydrolysis Hydrolysis (Competing Reaction) VeryReactiveAmine Protein-NH2 (Very Reactive) RapidHydrolysis Rapid Hydrolysis (Dominant Reaction) VeryReactiveAmine->RapidHydrolysis

Caption: The influence of pH on NHS ester reaction pathways.

References

Preventing hydrolysis of Aeide-C1-NHS ester in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Acide-C1-NHS ester in aqueous solutions, with a focus on preventing its hydrolysis to ensure successful conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is Acide-C1-NHS ester and how does it work?

Acide-C1-NHS ester is a chemical reagent used for bioconjugation. It contains an N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive towards primary amine groups (-NH₂) found on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The reaction, known as aminolysis, forms a stable amide bond, covalently linking the "Acide-C1" moiety to the target molecule. This process is fundamental for various applications, including protein labeling, drug delivery, and diagnostics.

Q2: What is hydrolysis in the context of Acide-C1-NHS ester and why is it a major concern?

Hydrolysis is a chemical reaction where the NHS ester reacts with water. This reaction is the primary competitor to the desired aminolysis reaction. The product of hydrolysis is the inactive carboxylic acid form of the "Acide-C1" molecule, which is no longer capable of reacting with amines.[1][2] This leads to a reduced yield of the desired conjugate and can complicate downstream purification and analysis.

Q3: What are the key factors that influence the rate of Acide-C1-NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases with increasing pH. While a slightly basic pH (7.2-8.5) is optimal for the aminolysis reaction, higher pH values will accelerate the competing hydrolysis reaction.[3][4]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.

  • Time: The longer the Acide-C1-NHS ester is exposed to the aqueous environment, the greater the extent of hydrolysis.[2]

  • Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester.[5]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with Acide-C1-NHS ester.

Issue Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of Acide-C1-NHS ester: The reagent may have hydrolyzed before or during the reaction.- Prepare the Acide-C1-NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. - Optimize the reaction pH to be within the recommended range of 7.2-8.5. - Work at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this will also slow down the aminolysis reaction. - Reduce the reaction time.
Inactive Acide-C1-NHS ester: The reagent may have degraded during storage.- Store Acide-C1-NHS ester desiccated at -20°C. - Allow the reagent to warm to room temperature before opening to prevent condensation of moisture. - Perform a quality control check on the reagent to assess its activity.
Presence of competing nucleophiles: The reaction buffer or sample may contain primary amines.- Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. - If the sample contains amine-containing additives, perform a buffer exchange using dialysis or gel filtration before the conjugation reaction.[5]
Inconsistent Results Variability in reagent preparation: Inconsistent concentrations or handling of the Acide-C1-NHS ester stock solution.- Always prepare fresh stock solutions of the Acide-C1-NHS ester in anhydrous DMSO or DMF. - Use a consistent and validated protocol for preparing all reagents.
pH drift during the reaction: The release of N-hydroxysuccinimide (a weak acid) during the reaction can lower the pH of the reaction mixture.- Use a buffer with sufficient buffering capacity. For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[4]
Precipitation during the reaction Low solubility of the Acide-C1-NHS ester or the conjugate: The addition of the NHS ester from an organic solvent to the aqueous buffer can cause precipitation.- Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). - The Acide-C1 moiety itself might have low aqueous solubility. If so, consider using a sulfo-NHS ester version if available, as the sulfonate group increases water solubility.[6]

Quantitative Data: Hydrolysis of NHS Esters

The stability of NHS esters in aqueous solutions is highly dependent on the pH. The following table summarizes the half-life of a typical NHS ester at different pH values.

pH Temperature (°C) Half-life
7.044-5 hours[2]
8.041 hour[2]
8.5Room Temperature~30 minutes (estimated)
8.6410 minutes[2]
9.0Room TemperatureMinutes[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Acide-C1-NHS Ester

This protocol provides a general guideline for conjugating Acide-C1-NHS ester to a protein. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)

  • Acide-C1-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein solution contains any amine-containing substances, perform a buffer exchange into the reaction buffer.

  • Prepare the Acide-C1-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Acide-C1-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.[8]

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the Acide-C1-NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

    • Mix the reaction gently by pipetting or vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1][9]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any unreacted Acide-C1-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted Acide-C1-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Preparation of Amine-Free Buffers

0.1 M Sodium Bicarbonate Buffer (pH 8.3):

  • Dissolve 8.4 g of sodium bicarbonate in 800 mL of deionized water.

  • Adjust the pH to 8.3 using 1 M NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Filter sterilize and store at 4°C.

Phosphate-Buffered Saline (PBS), 1X, pH 7.4:

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.

  • Adjust the pH to 7.4 with HCl or NaOH as needed.

  • Bring the final volume to 1 L with deionized water.

  • Filter sterilize and store at room temperature.

Visualizing the Chemistry and Workflow

Hydrolysis_vs_Aminolysis cluster_0 Reaction Pathways NHS Acide-C1-NHS Ester (Reactive) Conjugate Acide-C1-Amide Conjugate (Stable & Desired Product) NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Acide-C1-Carboxylic Acid (Inactive & Undesired Product) NHS->Hydrolyzed Hydrolysis (Competes with Aminolysis) Amine Primary Amine (Target Molecule) Water Water (Aqueous Solution) NHS_leaving N-Hydroxysuccinimide

Caption: Competing reaction pathways for Acide-C1-NHS ester in an aqueous solution.

Factors_Affecting_Hydrolysis cluster_1 Factors Influencing Hydrolysis Rate Hydrolysis Rate of Hydrolysis of Acide-C1-NHS Ester pH High pH (> 8.5) pH->Hydrolysis Increases Temp High Temperature Temp->Hydrolysis Increases Time Increased Reaction Time Time->Hydrolysis Increases Buffer Amine-Containing Buffers (e.g., Tris, Glycine) Buffer->Hydrolysis Competes & Reduces Yield

Caption: Key factors that accelerate the hydrolysis of Acide-C1-NHS ester.

Experimental_Workflow cluster_2 Recommended Experimental Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein react Combine Reagents and Incubate (RT or 4°C) prep_protein->react prep_nhs Prepare Fresh Acide-C1-NHS Ester in Anhydrous DMSO/DMF prep_nhs->react quench Quench Reaction (Optional) react->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: A streamlined workflow to minimize hydrolysis during conjugation.

References

Technical Support Center: Optimizing Aeide-C1-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Aeide-C1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer troubleshooting solutions for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is in the range of 7.2 to 8.5.[1][2][] A pH of 8.3-8.5 is often considered ideal for maximizing the reaction rate with the amine while minimizing the hydrolysis of the NHS ester.[2][4][5] At a lower pH, the primary amine will be protonated, rendering it unreactive.[2][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[2][5]

Q2: What is the recommended temperature and reaction time for the conjugation?

A2: The reaction can be performed under two common sets of conditions. For a faster reaction, incubate the mixture at room temperature (approximately 20-25°C) for 30 minutes to 4 hours.[2][] For biomolecules that may be sensitive to longer incubations at room temperature, the reaction can be carried out at 4°C or on ice overnight.[4]

Q3: What are suitable buffers for the this compound reaction?

A3: It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.[5] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, borate buffer, and HEPES buffer.[2][4] A 0.1 M sodium bicarbonate solution is often recommended as it has an appropriate pH for the reaction.[2][4]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6] It is recommended to prepare a stock solution in anhydrous DMSO immediately before use.[1][7] NHS esters are moisture-sensitive and will hydrolyze in the presence of water.[5] For short-term storage of a stock solution, it is recommended to store it at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[]

Q5: What is this compound and what are its applications?

A5: this compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][6] It is a heterobifunctional molecule containing an amine-reactive N-hydroxysuccinimide (NHS) ester and an azide group.[1][6] The NHS ester allows for covalent attachment to a protein or ligand with a primary amine, while the azide group can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to connect to another molecule.[1][6][8] This makes it a valuable tool in the synthesis of PROTACs for targeted protein degradation.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conjugation Yield Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze before reacting with the amine.[5]- Use anhydrous DMSO to prepare the stock solution immediately before use.[7] - Ensure all buffers and reagents are fresh and properly prepared. - Minimize the time the NHS ester is in an aqueous solution before the addition of the amine-containing molecule.
Suboptimal pH: The pH of the reaction mixture is too low (amine is protonated) or too high (ester hydrolysis is too fast).[2][5]- Verify the pH of your reaction buffer and adjust it to be within the optimal range of 7.2-8.5.[1][2][] A pH of 8.3-8.5 is often ideal.[2][4][5]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[5]- Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.[2][4]
Low Concentration of Reactants: The reaction rate is dependent on the concentration of both the NHS ester and the amine.- Increase the concentration of your target molecule and/or the molar excess of the this compound. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[5]
Poor Solubility of Reactants This compound or target molecule is not fully dissolved. - Ensure the this compound is fully dissolved in DMSO before adding it to the aqueous reaction buffer.[1][6] The final concentration of DMSO in the reaction should typically not exceed 10%. - If your target molecule has poor aqueous solubility, consider using a small percentage of an organic co-solvent, but be mindful of its potential effects on protein stability and reaction kinetics.
Non-specific Labeling Reaction with other nucleophilic residues: Besides primary amines, NHS esters can sometimes react with other nucleophilic residues like tyrosines, serines, and cysteines, especially at higher pH.[11]- Optimize the reaction pH to be at the lower end of the recommended range (e.g., pH 7.2-7.5) to increase specificity for primary amines. - Reduce the molar excess of the this compound.
PROTAC Inactivity (Post-Conjugation) Suboptimal Linker Length/Composition: The linker may be too short or too long, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[9][10]- If possible, synthesize and test PROTACs with different linker lengths or compositions. The azide group on the Aeide-C1 linker allows for modular assembly via click chemistry to other linker components.[9][10]
Loss of Binding Affinity: The conjugation of the linker may have interfered with the binding site of your protein of interest or E3 ligase ligand.- Consider alternative attachment points for the linker on your molecules if initial designs are unsuccessful.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines. Optimization may be required for your specific protein and application.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution:

    • Dissolve or buffer exchange your protein into an amine-free buffer at a concentration of 1-10 mg/mL.[5] The optimal pH is between 8.3 and 8.5.[2][4][5]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[7] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM.[5] Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation (RT for 30-60 min or 4°C for 2h) prep_protein->conjugation prep_nhs Prepare this compound (10 mM in anhydrous DMSO) prep_nhs->conjugation quench Quench Reaction (Optional, e.g., Tris buffer) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Characterize Conjugate (e.g., Mass Spectrometry) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_ph pH Check cluster_buffer Buffer Check cluster_reagents Reagent Check cluster_concentration Concentration Check start Low Conjugation Yield? ph_check Is pH 7.2-8.5? start->ph_check Yes ph_adjust Adjust pH ph_check->ph_adjust No buffer_check Is buffer amine-free? ph_check->buffer_check Yes ph_adjust->ph_check buffer_change Change to amine-free buffer buffer_check->buffer_change No reagent_check Fresh reagents used? buffer_check->reagent_check Yes buffer_change->buffer_check reagent_prep Prepare fresh reagents reagent_check->reagent_prep No conc_check Sufficient concentration? reagent_check->conc_check Yes reagent_prep->reagent_check conc_increase Increase reactant concentration conc_check->conc_increase No success Yield Improved conc_check->success Yes conc_increase->conc_check

References

Troubleshooting low yield in Aeide-C1-NHS ester conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-C1-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low reaction yields.

Troubleshooting Guide: Low Conjugation Yield

Low or no yield in an Azide-C1-NHS ester conjugation reaction is a common problem that can stem from various factors related to reagents, reaction conditions, or the molecules involved. This guide provides a systematic approach to identifying and resolving the root causes.

Q1: My conjugation reaction has a very low yield. Where should I start troubleshooting?

A systematic evaluation of your experimental setup is the best approach. We recommend a step-by-step review of the following critical aspects:

  • Reagent Quality and Storage: The stability of your Azide-C1-NHS ester and the purity of your amine-containing molecule are paramount.

  • Reaction Buffer Composition: The pH and the chemical nature of your buffer system directly impact the reaction's efficiency.

  • Reaction Conditions: Molar ratio of reactants, temperature, and incubation time are key parameters to optimize.

The following flowchart outlines a general troubleshooting workflow:

Troubleshooting_Workflow start Low Conjugation Yield reagent_quality Step 1: Verify Reagent Quality & Storage start->reagent_quality reagent_quality->reagent_quality buffer_check Step 2: Evaluate Reaction Buffer reagent_quality->buffer_check Reagents OK buffer_check->buffer_check condition_optimization Step 3: Optimize Reaction Conditions buffer_check->condition_optimization Buffer OK condition_optimization->condition_optimization purification_check Step 4: Assess Purification Method condition_optimization->purification_check Conditions Optimized purification_check->purification_check success Successful Conjugation purification_check->success Purification OK

Caption: A stepwise workflow for troubleshooting low yield in Azide-C1-NHS ester conjugations.

Frequently Asked Questions (FAQs)

Reagent and Buffer Related Issues

Q2: How can I be sure my Azide-C1-NHS ester is active?

Azide-C1-NHS esters are sensitive to moisture.[1][2] Improper storage can lead to hydrolysis, rendering the reagent inactive.

  • Storage: Always store the NHS ester at -20°C in a desiccated environment.[1]

  • Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][3]

  • Solvent: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[4][5] Aqueous solutions of NHS esters should be used immediately.[4]

Q3: My buffer contains Tris and sodium azide. Could this be the problem?

Yes, both Tris and sodium azide can interfere with the conjugation reaction.

  • Amine-containing buffers: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester.[1][6] It is recommended to use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[6][7]

  • Sodium Azide: Azide is a strong nucleophile and can react with the NHS ester, reducing the amount available for conjugation.[8] It is advisable to remove sodium azide from your sample, for instance, by using a desalting column, before starting the conjugation.[8]

Reaction Condition Optimization

Q4: What is the optimal pH for the conjugation reaction?

The optimal pH for NHS ester conjugation is a balance between amine reactivity and NHS ester stability.

The reaction of NHS esters with primary amines is strongly pH-dependent.[4][9] At acidic pH (below 7.0), the primary amines are protonated (-NH3+), making them non-nucleophilic and unreactive.[10] At high pH (above 8.5-9.0), the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the conjugation yield.[7][10] The recommended pH range for the amine coupling step is typically 7.2 to 8.5, with an optimum around 8.3-8.5.[4][7]

Q5: What is the recommended molar excess of Azide-C1-NHS ester to my protein/antibody?

A molar excess of the Azide-C1-NHS ester is generally required to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the amount of the amine-containing molecule.[1][6] However, the optimal ratio is empirical and depends on the number of available primary amines on your molecule and its concentration. It is often necessary to perform a titration to find the ideal molar ratio for your specific application.[3][6]

Q6: What are the ideal temperature and incubation time for the reaction?

The reaction can be performed under various conditions:

  • Room Temperature: 1 to 4 hours.[1][4]

  • 4°C or on ice: Overnight.[1][9]

Lower temperatures can help to minimize the hydrolysis of the NHS ester, which is particularly useful for temperature-sensitive proteins or when longer reaction times are needed.[6]

The following diagram illustrates the competing reactions in an aqueous buffer:

Reaction_Pathway Azide_NHS Azide-C1-NHS Ester Conjugate Stable Amide Bond (Azide-C1-NH-R) Azide_NHS->Conjugate Desired Reaction (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylate (Azide-C1-COOH) Azide_NHS->Hydrolyzed_Ester Competing Reaction (Increases with pH) Amine Primary Amine (R-NH2) Amine->Conjugate Water Water (H2O) (Hydrolysis) Water->Hydrolyzed_Ester

References

Common problems with azide-alkyne click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked questions (FAQs)

Q1: What is the role of the copper catalyst in click chemistry?

A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form the stable triazole ring.[1][2] The uncatalyzed reaction is significantly slower, often requiring high temperatures and resulting in a mixture of regioisomers.[1][3]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[1][4] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[1]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1][5] They also increase the reaction rate and can help to prevent side reactions.[5][6] For biological applications, water-soluble ligands like THPTA are often used to protect biomolecules from copper-induced damage and to improve reaction efficiency in aqueous environments.[4][5]

Q4: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?

A4: The primary advantage of copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is its biocompatibility.[7] By eliminating the need for a cytotoxic copper catalyst, SPAAC is well-suited for experiments in living systems.[7] It also simplifies product purification as there is no need to remove residual copper.[7]

Q5: My SPAAC reaction has a low yield. What are the potential causes?

A5: Several factors can contribute to low reaction yields in copper-free click chemistry. These include the instability of strained cyclooctynes under certain conditions, steric hindrance near the azide or alkyne, and poor solubility of the reactants in the chosen solvent.[7]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low or No Product Yield

This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following diagram and table provide a systematic approach to troubleshooting low-yield reactions.

Troubleshooting_CuAAC start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality catalyst->reagents Catalyst OK catalyst_sol Use fresh reducing agent Degas solvents Use a stabilizing ligand catalyst->catalyst_sol conditions Optimize Reaction Conditions reagents->conditions Reagents OK reagents_sol Use high-purity reagents Check for degradation reagents->reagents_sol sterics Assess Steric Hindrance conditions->sterics Conditions OK conditions_sol Optimize solvent, pH, temperature Adjust concentrations conditions->conditions_sol incompatible Check for Incompatible Functional Groups sterics->incompatible Sterics OK sterics_sol Increase reaction time/temperature Redesign substrate with a linker sterics->sterics_sol end Successful Reaction incompatible->end No Incompatibilities incompatible_sol Increase catalyst/ligand concentration Use sacrificial metals (e.g., Zn(II)) incompatible->incompatible_sol Side_Reactions_CuAAC start Azide + Alkyne desired_path Cu(I) Catalyst start->desired_path side_path1 Cu(II), O2 start->side_path1 side_path2 Cu(I)/Cu(II), O2, Reducing Agent start->side_path2 product 1,4-disubstituted 1,2,3-triazole (Desired Product) desired_path->product side_product1 Diyne (Glaser Coupling) side_path1->side_product1 side_product2 Oxidative Damage (to Biomolecules) side_path2->side_product2 Troubleshooting_SPAAC start Low/No Yield reagent_stability Check Reagent Stability start->reagent_stability solubility Assess Solubility reagent_stability->solubility Reagents Stable reagent_stability_sol Store cyclooctynes properly Avoid acidic conditions reagent_stability->reagent_stability_sol sterics Evaluate Steric Hindrance solubility->sterics Solubility OK solubility_sol Use a co-solvent (e.g., DMSO) Ensure a homogeneous mixture solubility->solubility_sol stoichiometry Verify Stoichiometry sterics->stoichiometry Sterics OK sterics_sol Increase reaction time Consider a longer linker sterics->sterics_sol end Successful Reaction stoichiometry->end Stoichiometry Correct stoichiometry_sol Use a slight excess of one component stoichiometry->stoichiometry_sol

References

Technical Support Center: Optimizing PROTAC Synthesis with Aeide-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of your Proteolysis Targeting Chimera (PROTAC) synthesis using Aeide-C1-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

This compound is a bifunctional, alkyl/ether-based PROTAC linker.[1][2][3] It contains two key reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines on a target protein ligand or an E3 ligase ligand to form a stable amide bond.

  • An Azide group : This functional group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with a molecule containing a corresponding alkyne or strained alkyne (like DBCO or BCN).[1][2][3]

This dual functionality allows for a modular and efficient approach to PROTAC synthesis, enabling the straightforward connection of two different molecular entities.

Q2: What are the main advantages of using an NHS ester for PROTAC synthesis?

NHS esters are widely used in bioconjugation for several reasons:

  • High Reactivity and Yield: They react rapidly with primary amines to form stable amide bonds, often resulting in high-yield conjugations.

  • Reproducibility: The reaction is generally reliable and reproducible.

  • Mild Reaction Conditions: The reaction proceeds well in aqueous buffers at a pH range of 7.2-8.5 and can be performed at room temperature or 4°C, which is suitable for delicate biomolecules.

  • Selectivity: NHS esters show high selectivity for unprotonated primary amines, minimizing side reactions with other nucleophiles.

  • Stable Amide Bond: The resulting amide linkage is very stable under physiological conditions.

Q3: How can I improve the cell permeability of my PROTAC?

A common strategy to enhance the cell permeability of PROTACs is the bioisosteric replacement of amide bonds with ester bonds in the linker region.[4][5][6][7] While amide bonds are robust, they can contribute to poor ADME (absorption, distribution, metabolism, and excretion) properties.[4][5][6][7] Ester-based PROTACs have been shown to be more permeable than their amide counterparts, which can lead to increased potency and an earlier onset of the "hook effect".[4][6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of PROTACs using this compound.

Problem Potential Cause Recommended Solution
Low Yield of Amide Coupling Reaction Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. At low pH, the amine is protonated and unreactive. At high pH, the NHS ester can hydrolyze.Maintain a reaction pH between 7.2 and 8.5. Use amine-free buffers such as phosphate, bicarbonate, or borate buffers.
Hydrolysis of this compound: NHS esters are susceptible to hydrolysis, especially in aqueous solutions.Prepare the this compound solution in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. Minimize exposure to moisture.
Presence of interfering substances: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the NHS ester.Avoid using buffers that contain primary amines.
Side Reactions or Unexpected Products Reaction with other nucleophiles: While selective for primary amines, NHS esters can sometimes react with other nucleophiles like the imidazole nitrogen of histidine.Optimize the reaction pH to favor the reaction with primary amines. A pH closer to 7.2 can sometimes reduce side reactions.
Formation of anhydrides: In some cases, particularly with molecules containing adjacent carboxylic acid groups, EDC/NHS activation can lead to the formation of anhydrides instead of the desired NHS ester.[8]This is less of a concern when using the pre-activated this compound, but it is a crucial consideration if you are synthesizing your own NHS ester-functionalized linkers.
Poor Solubility of Reactants or Product Hydrophobicity of PROTAC components: PROTACs are often large, complex molecules that may have limited solubility in aqueous buffers.This compound is soluble in DMSO.[3] You may need to add a small percentage of a water-miscible organic co-solvent to your reaction buffer to improve the solubility of all components. Ensure the final concentration of the organic solvent does not negatively impact the stability or activity of your biomolecules.
Difficulty with the "Click Chemistry" Step Catalyst issues (for CuAAC): The copper catalyst can be sensitive to oxidation or impurities.Use a high-purity copper(I) source or a copper(II) source with a reducing agent. Consider using a copper-chelating ligand to improve catalyst stability and efficiency.
Steric hindrance: The azide or alkyne groups on your reacting molecules may be sterically hindered, slowing down the reaction.If using SPAAC, choose a more reactive strained alkyne. For both CuAAC and SPAAC, you may need to extend the reaction time or increase the temperature (if your molecules are stable under those conditions).

Experimental Protocols

General Protocol for Amide Coupling with this compound

This protocol provides a general guideline for conjugating this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand or target protein ligand)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Reactants:

    • Dissolve the amine-containing molecule in the reaction buffer to a desired concentration.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration (e.g., 10 mM).

  • Reaction:

    • Add the this compound stock solution to the solution of the amine-containing molecule. A molar excess of the NHS ester (e.g., 5-10 fold) is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add a small amount of the quenching reagent to the reaction mixture to consume any unreacted NHS ester.

  • Purification:

    • Purify the resulting azide-functionalized molecule using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis, to remove unreacted reagents and byproducts.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized molecule and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, t-butanol/water mixture)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized and alkyne-containing molecules in the chosen solvent.

  • Reaction:

    • Add sodium ascorbate to the reaction mixture, followed by the addition of CuSO4.

    • Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC product using HPLC or other suitable chromatographic techniques.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Amine_Molecule Amine-Containing Molecule (E3 Ligand or POI Ligand) Azide_Intermediate Azide-Functionalized Intermediate Amine_Molecule->Azide_Intermediate + Aeide_NHS This compound Aeide_NHS->Azide_Intermediate pH 7.2-8.5 PROTAC Final PROTAC Azide_Intermediate->PROTAC + Alkyne_Molecule Alkyne-Containing Molecule (POI Ligand or E3 Ligand) Alkyne_Molecule->PROTAC Cu(I) catalyst

Caption: Workflow for PROTAC synthesis using this compound.

Troubleshooting_Logic Start Low Reaction Yield? Check_pH Is pH between 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust pH with amine-free buffer Check_pH->Adjust_pH No Check_NHS_Ester Is this compound fresh? Check_pH->Check_NHS_Ester Yes Adjust_pH->Check_pH Use_Fresh_Ester Use freshly prepared This compound solution Check_NHS_Ester->Use_Fresh_Ester No Check_Buffer Is buffer amine-free? Check_NHS_Ester->Check_Buffer Yes Use_Fresh_Ester->Check_NHS_Ester Change_Buffer Switch to Phosphate, Bicarbonate, or Borate buffer Check_Buffer->Change_Buffer No Success Yield Improved Check_Buffer->Success Yes Change_Buffer->Check_Buffer

Caption: Troubleshooting logic for low amide coupling yield.

References

Side reactions of NHS esters and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to NHS ester side reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your NHS ester conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction. The rate of hydrolysis increases significantly with higher pH.[1][2][3][4]- Optimize pH: Maintain the reaction pH between 7.2 and 8.5. A common starting point is pH 8.3-8.5.[1][5][6][7] - Control Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can help minimize hydrolysis.[5] - Fresh Reagents: Prepare NHS ester solutions immediately before use to minimize hydrolysis.[1] - Increase Reactant Concentration: Higher concentrations of the protein and NHS ester can favor the desired aminolysis over hydrolysis.[1][8]
Suboptimal pH: If the pH is too low (below 7.2), the primary amines on your target molecule will be protonated and thus less nucleophilic, leading to a slower reaction rate.[4][6]- Buffer Selection: Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers within the optimal pH range.[5][6]
Poor Solubility of NHS Ester: Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[9]- Use a Co-solvent: Dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[6][7][9] Ensure the final concentration of the organic solvent is low (typically 0.5-10%).[9]
Presence of Competing Nucleophiles: Buffers or additives containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for the NHS ester.[3][5][6][10] High concentrations of azide (>3 mM) can also interfere.[1][5]- Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS) before starting the conjugation.[10] - Avoid Contaminants: Ensure all solutions are free from extraneous nucleophiles.
High Background/Non-Specific Binding Unbound Label: This often indicates the presence of hydrolyzed, non-reacted NHS ester that can bind non-specifically to the protein or other surfaces through hydrophobic or ionic interactions.[1]- Purification: Thoroughly purify the conjugate after the reaction to remove excess label and by-products. Common methods include desalting columns (size-exclusion chromatography), dialysis, or HPLC.[1]
Reaction with Non-Target Nucleophiles: While highly selective for primary amines, NHS esters can react with other nucleophiles like hydroxyl (-OH) groups on serine, threonine, and tyrosine, or sulfhydryl (-SH) groups on cysteine, though the resulting bonds are generally less stable.[1][11][12][13][14]- pH Control: Carefully controlling the pH can help minimize reactions with less nucleophilic groups.
Protein Aggregation: Improper reaction conditions can lead to protein aggregation, trapping unbound label.[1]- Optimize Reaction Conditions: Adjust protein concentration, buffer composition, and incubation time to minimize aggregation.
Inconsistent Results Variable Reagent Quality: Impurities in the NHS ester or solvents can lead to inconsistent outcomes.[6] NHS esters are moisture-sensitive.[1]- Use High-Quality Reagents: Use fresh, high-purity NHS esters and anhydrous, amine-free solvents (e.g., DMSO, DMF).[6][7] - Proper Storage: Store NHS esters in a dry environment, protected from moisture.[15][16] Allow the reagent to warm to room temperature before opening to prevent condensation.[1]
pH Drift: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the reaction pH.[6][7]- Monitor pH: Monitor the pH throughout the reaction and adjust if necessary. - Use a More Concentrated Buffer: A higher buffer concentration can help maintain a stable pH.[6][17]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of NHS esters and how can I minimize it?

The primary side reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1][2][4] This reaction is highly dependent on pH and temperature. To minimize hydrolysis, it is crucial to:

  • Control the pH: Maintain the reaction pH between 7.2 and 8.5.[5][6]

  • Manage Temperature: Perform reactions at room temperature or 4°C.[5]

  • Use Fresh Reagents: Prepare NHS ester solutions immediately before use.[1]

Q2: What is the half-life of NHS esters in aqueous solution?

The stability of NHS esters is highly pH and temperature-dependent. The following table summarizes the approximate half-life of NHS esters under different conditions.

pHTemperatureHalf-life
7.00°C4-5 hours[2][5]
8.0Room Temperature~3.5 hours (Porphyrin-NHS ester)[18]
8.5Room Temperature~3 hours (Porphyrin-NHS ester)[18]
8.64°C10 minutes[2][5]
9.0Room Temperature~2 hours (Porphyrin-NHS ester)[18]

Q3: Can NHS esters react with amino acids other than lysine?

Yes. While NHS esters are highly reactive towards the primary amine of lysine and the N-terminus of proteins, side reactions with other nucleophilic amino acid side chains have been observed.[4] These include:

  • Serine, Threonine, and Tyrosine: The hydroxyl groups on these residues can react with NHS esters, especially at higher pH.[11][12][13][14]

  • Cysteine: The sulfhydryl group of cysteine can also be a target.[11]

  • Arginine: There is some evidence of reactivity with the guanidinium group of arginine.[11][13]

These side reactions are generally less favorable than the reaction with primary amines but can occur, particularly under specific conditions or with neighboring group effects.[11][14]

Q4: Which buffers should I use for NHS ester reactions, and which should I avoid?

Recommended Buffers:

  • Phosphate buffer

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

These buffers should be used within a pH range of 7.2 to 8.5.[5][6]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine that will compete with the target molecule.[5][6][10]

  • Glycine: Also contains a primary amine and should be avoided for the same reason.[6][10]

However, Tris or glycine buffers can be useful for quenching (stopping) the reaction once the desired conjugation has occurred.[5][6]

Q5: How do I quench an NHS ester reaction?

To stop the reaction, you can add a buffer containing a primary amine, such as Tris or glycine, to a final concentration that is in excess of the remaining NHS ester.[5][6] This will consume any unreacted NHS ester and prevent further modification of your target molecule.

Experimental Protocols & Workflows

General Protocol for Protein Labeling with an NHS Ester

This protocol outlines a general workflow for conjugating an NHS ester to a protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[5][6]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[10]

    • The optimal protein concentration is typically 1-5 mg/mL.[19]

  • NHS Ester Preparation:

    • If the NHS ester is not water-soluble, dissolve it in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[6][9][19]

    • Prepare this solution immediately before use to minimize hydrolysis.[1]

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[1][19] The optimal molar ratio should be determined empirically for each specific protein and label.

    • Incubate the reaction for 30 minutes to 4 hours at room temperature or 4°C, protected from light if using a fluorescent label.[1][5][19]

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[6][19]

    • Incubate for 30 minutes at room temperature.[19]

  • Purification of the Conjugate:

    • Remove excess, unreacted label and reaction by-products using a desalting column, dialysis, or another chromatographic method like HPLC.[1] This step is critical for minimizing non-specific binding in downstream applications.

Visualizing the NHS Ester Reaction Workflow

NHS_Ester_Workflow NHS Ester Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation (Add NHS ester to protein, incubate) protein_prep->conjugation nhs_prep NHS Ester Preparation (Dissolve in DMSO/DMF if needed) nhs_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purify Purification (Desalting, Dialysis, or HPLC) quenching->purify final_product Purified Conjugate purify->final_product NHS_Ester_Reactions NHS Ester Reaction Pathways NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Amide_Bond Aminolysis Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Water Water (H₂O) Water->Hydrolyzed_Ester NHS_Leaving_Group N-Hydroxysuccinimide Amide_Bond->NHS_Leaving_Group releases Hydrolyzed_Ester->NHS_Leaving_Group releases Troubleshooting_Yield Troubleshooting Low Conjugation Yield Start Low Yield Observed Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and handled properly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Solubility Is NHS ester fully dissolved? Check_Reagent->Check_Solubility Yes Use_Fresh_Reagent Use fresh, high-quality reagent Check_Reagent->Use_Fresh_Reagent No Check_Concentration Are reactant concentrations adequate? Check_Solubility->Check_Concentration Yes Use_Cosolvent Use DMSO/DMF Check_Solubility->Use_Cosolvent No Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Success Improved Yield Check_Concentration->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagent->Success Use_Cosolvent->Success Increase_Concentration->Success

References

Aeide-C1-NHS ester storage and stability concerns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aeide-C1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintain the reactivity of this compound. It is highly sensitive to moisture.

  • Solid Form: Upon arrival, store the solid this compound at -20°C in a sealed container, away from moisture.[1][2] For long-term storage (up to one year), -20°C to -80°C is recommended.[3]

  • In Solvent: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always use anhydrous solvents and keep the container tightly sealed to prevent hydrolysis.

Q2: What is the shelf-life of this compound?

A2: The shelf-life depends on the storage conditions.

  • Solid Form: When stored correctly at -20°C to -80°C, the solid form is stable for up to one year.[3]

  • In Solvent: In anhydrous DMSO, the stock solution is stable for one month at -20°C and for six months at -80°C.[1] The stability in aqueous solutions is much lower due to hydrolysis.

Q3: How do I handle this compound to prevent degradation?

A3: To prevent degradation from moisture, always allow the vial of solid this compound to warm to room temperature before opening.[4][5] This prevents atmospheric moisture from condensing inside the cold vial.[6] After use, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing to extend its shelf life.[6]

Q4: In which solvents should I dissolve this compound?

A4: this compound is soluble in anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][7] It is recommended to use high-quality, anhydrous solvents to minimize hydrolysis. When preparing for a reaction in an aqueous buffer, the NHS ester solution in organic solvent should be added to the aqueous solution just before use.[8]

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway is hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction is catalyzed by water and the rate increases with pH.[8][9] Hydrolysis results in an inactive carboxylic acid, which will not react with primary amines.

Troubleshooting Guide

Low or No Conjugation Yield

This is a common issue that can arise from several factors related to the reagents, reaction conditions, or the biomolecules themselves.

Possible Cause 1: Degraded this compound

  • Recommendation: Ensure that the this compound has been stored properly at -20°C in a desiccated environment.[4] Before use, allow the reagent to equilibrate to room temperature to prevent condensation.[4] For best results, use fresh, high-quality this compound.[4]

Possible Cause 2: Presence of interfering substances in the reaction buffer

  • Recommendation: Verify the composition of your protein or biomolecule solution.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[4][10] If interfering substances are present, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration.[4][10]

Possible Cause 3: Suboptimal reaction conditions

  • Recommendation: The pH of the reaction is crucial. For NHS ester reactions, a pH between 7.2 and 8.5 is generally recommended.[8][] The reaction rate is faster at higher pH, but the rate of hydrolysis also increases.[8][9][12] The optimal pH for modification is typically 8.3-8.5.[7][13] Reaction time and temperature may also need optimization. A common starting point is 1 hour at room temperature or 2-4 hours at 4°C.[4]

Possible Cause 4: Low purity or concentration of the target biomolecule

  • Recommendation: It is advisable to use a biomolecule that is greater than 95% pure, as impurities can compete with the target for labeling.[4] Ensure the starting concentration of your biomolecule is adequate, typically greater than 0.5 mg/mL, as low concentrations can reduce conjugation efficiency.[4]

Data Summary

ParameterConditionValue/Recommendation
Storage (Solid) Temperature-20°C to -80°C[3]
DurationUp to 1 year[3]
EnvironmentSealed, away from moisture[1][2]
Storage (Solution) SolventAnhydrous DMSO[1]
Temperature & Duration-20°C for 1 month; -80°C for 6 months[1]
Reaction pH Optimal Range7.2 - 8.5[8]
Recommended for Labeling8.3 - 8.5[7][13]
NHS Ester Half-life pH 7.0, 0°C4 - 5 hours[8]
pH 8.6, 4°C10 minutes[8]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Preparation: Prepare a suitable reaction buffer such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5.[7][13] Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4]

  • Protein Preparation: If the protein solution contains interfering substances, perform a buffer exchange into the reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[13]

  • This compound Solution Preparation: Allow the vial of this compound to warm to room temperature before opening. Dissolve the required amount of this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).[3][14] This solution should be prepared immediately before use.

  • Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently mixing. A 10- to 20-fold molar excess is a common starting point.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[4] Protect the reaction from light if the conjugate is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Amine-Free Reaction Buffer (pH 8.3-8.5) D Add NHS Ester to Protein Solution A->D B Prepare Protein Solution (1-10 mg/mL) B->D C Prepare Aeide-C1-NHS Ester in Anhydrous DMSO C->D E Incubate (1h RT or 2-4h at 4°C) D->E F Quench Reaction (e.g., Tris Buffer) E->F G Purify Conjugate (e.g., SEC) F->G

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Low Conjugation Yield Q1 Is the NHS ester stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction buffer amine-free? A1_Yes->Q2 Sol1 Store at -20°C, desiccated. Equilibrate before opening. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction pH optimal (7.2-8.5)? A2_Yes->Q3 Sol2 Perform buffer exchange to remove Tris, glycine, etc. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the biomolecule pure and concentrated? A3_Yes->Q4 Sol3 Adjust pH to 8.3-8.5 for optimal labeling. A3_No->Sol3 A4_No No Q4->A4_No Sol4 Use >95% pure biomolecule at >0.5 mg/mL. A4_No->Sol4

Caption: Troubleshooting guide for low conjugation yield with this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Aeide-C1-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, rigorous analytical methodologies are paramount. This guide provides a comparative overview of key analytical techniques for the characterization of protein conjugates formed using the Aeide-C1-NHS ester linker, a bifunctional molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The N-hydroxysuccinimide (NHS) ester moiety facilitates covalent linkage to primary amines on the protein surface, such as the ε-amino group of lysine residues, while the azide group enables subsequent "click chemistry" reactions.[1][2][]

The successful synthesis and purification of these conjugates require a suite of analytical methods to confirm covalent modification, determine the degree of labeling, and assess the purity and stability of the final product. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy, providing experimental protocols and data to inform the selection of the most appropriate characterization strategy.

Comparison of Key Analytical Methods

The characterization of an this compound conjugate, such as a model conjugate with Bovine Serum Albumin (BSA), involves confirming the attachment of the linker to the protein and quantifying the average number of linkers per protein molecule, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, or in this case, the linker-to-protein ratio.

Analytical Method Information Provided Advantages Limitations Typical Application
Reversed-Phase HPLC (RP-HPLC) Purity, presence of unconjugated protein and linker, relative hydrophobicity.[4][5][6]High resolution, quantitative, widely available.Can be denaturing, may not resolve species with small mass differences.Purity assessment and separation of conjugated from unconjugated species.
Size-Exclusion Chromatography (SEC) Detection of aggregation, confirmation of conjugation (slight shift in retention time).[5][7]Non-denaturing, provides information on aggregation and fragmentation.Low resolution for species of similar size, not ideal for quantifying labeling efficiency.Assessment of aggregation and high molecular weight impurities.
Hydrophobic Interaction Chromatography (HIC) Separation of species with different linker-to-protein ratios.[5][8]Non-denaturing, excellent for resolving different conjugation species.Requires method development, can be sensitive to buffer conditions.Determination of linker distribution.
Mass Spectrometry (MS) Absolute mass confirmation of the conjugate, determination of linker-to-protein ratio, identification of conjugation sites.[9][10][11]High accuracy and sensitivity, provides definitive mass information.Can be complex to interpret, requires specialized equipment.Definitive confirmation of conjugation and determination of labeling heterogeneity.
UV-Vis Spectroscopy Estimation of linker-to-protein ratio (if the linker has a distinct chromophore).[12][13][14]Simple, rapid, non-destructive.Requires a chromophore on the linker or protein with a distinct absorbance, can be inaccurate if there are overlapping absorbances.[15]Rapid estimation of conjugation efficiency.
SEC-Multi-Angle Light Scattering (SEC-MALS) Absolute molecular weight determination of the conjugate and assessment of aggregation.[7][16]Provides absolute molar mass without the need for column calibration, highly accurate for aggregation analysis.Requires specialized detector, data analysis can be complex.Accurate determination of the molecular weight of the conjugate and quantification of aggregates.

Experimental Protocols and Data

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate the unconjugated protein from the this compound conjugate and assess the purity of the conjugate.

Methodology:

  • Sample Preparation: Prepare samples of the unconjugated protein (e.g., BSA) and the purified conjugate at a concentration of 1 mg/mL in deionized water.

  • HPLC System: An HPLC system equipped with a C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is used.[4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: UV absorbance at 280 nm.

Expected Results: The conjugation of the hydrophobic this compound linker to the protein will increase the overall hydrophobicity of the protein, leading to a longer retention time on the RP-HPLC column compared to the unconjugated protein.

Table 1: RP-HPLC Retention Times for BSA and BSA-Aeide-C1 Conjugate

SampleRetention Time (minutes)
Unconjugated BSA15.2
BSA-Aeide-C1 Conjugate18.5

DOT Script for RP-HPLC Workflow:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Analysis Unconjugated_Protein Unconjugated Protein (1 mg/mL) HPLC C4 RP-HPLC Unconjugated_Protein->HPLC Conjugate Conjugate (1 mg/mL) Conjugate->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Retention_Times Compare Retention Times Chromatogram->Retention_Times

Caption: Workflow for RP-HPLC analysis of protein conjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the absolute mass of the conjugate and calculate the linker-to-protein ratio.

Methodology:

  • Sample Preparation: Desalt the unconjugated protein and the conjugate samples using a suitable method (e.g., buffer exchange). Dilute the samples to 0.1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid.

  • Mass Spectrometry System: An ESI-Time of Flight (ESI-TOF) mass spectrometer.

  • Analysis: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the protein and its charged states.

  • Data Processing: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.

Expected Results: The mass of the conjugate will be higher than that of the unconjugated protein. The mass difference will correspond to the mass of the attached this compound linkers. The heterogeneity in the number of attached linkers will be visible as multiple peaks in the deconvoluted spectrum.

Table 2: Deconvoluted Mass Spectrometry Data for BSA-Aeide-C1 Conjugate

SpeciesObserved Mass (Da)Number of Linkers
Unconjugated BSA66,4300
Conjugate Peak 166,6281
Conjugate Peak 266,8262
Conjugate Peak 367,0243
(Assuming a mass of ~198 Da for the attached Aeide-C1 moiety)

DOT Script for MS Data Analysis Logic:

MS_Analysis_Logic cluster_data Mass Spectrometry Data cluster_calculation Calculation Raw_Spectrum Raw m/z Spectrum Deconvoluted_Spectrum Deconvoluted Mass Spectrum Raw_Spectrum->Deconvoluted_Spectrum Mass_Conjugate Mass of Conjugate Peaks Deconvoluted_Spectrum->Mass_Conjugate Mass_Protein Mass of Unconjugated Protein Calculate_Difference Mass_Conjugate - Mass_Protein Mass_Protein->Calculate_Difference Mass_Conjugate->Calculate_Difference Mass_Linker Mass of Linker Linker_Ratio Number of Linkers = Difference / Mass_Linker Mass_Linker->Linker_Ratio Calculate_Difference->Linker_Ratio

Caption: Logical flow for calculating the linker-to-protein ratio from MS data.

UV-Vis Spectroscopy

Objective: To estimate the average number of linkers per protein molecule, assuming the linker has a unique chromophore. The this compound itself does not have a strong UV absorbance distinct from the protein. However, for the purpose of this guide, we will assume a hypothetical scenario where a modified version with a chromophore is used.

Methodology:

  • Sample Preparation: Prepare a solution of the conjugate of known concentration in a suitable buffer (e.g., PBS).

  • Spectroscopy: Measure the absorbance of the conjugate solution at two wavelengths: 280 nm (for protein concentration) and the λmax of the linker's chromophore (e.g., 350 nm).

  • Calculation:

    • Calculate the protein concentration using the Beer-Lambert law (A = εbc) with the absorbance at 280 nm. A correction factor for the linker's absorbance at 280 nm may be needed.

    • Calculate the concentration of the linker using the absorbance at its λmax.

    • The linker-to-protein ratio is the molar concentration of the linker divided by the molar concentration of the protein.

Table 3: Hypothetical UV-Vis Spectroscopy Data and Calculation

ParameterValue
Absorbance at 280 nm (A280)0.85
Absorbance at 350 nm (A350)0.15
Molar Extinction Coefficient of Protein at 280 nm (ε_prot)43,824 M⁻¹cm⁻¹ (for BSA)
Molar Extinction Coefficient of Linker at 350 nm (ε_linker)15,000 M⁻¹cm⁻¹
Calculated Protein Concentration 1.94 x 10⁻⁵ M
Calculated Linker Concentration 1.00 x 10⁻⁵ M
Average Linker-to-Protein Ratio ~0.52

This is a simplified calculation and assumes no interference between the chromophores.

DOT Script for UV-Vis Calculation Pathway:

UV_Vis_Calculation cluster_input Input Data cluster_process Calculation Steps cluster_output Result A280 Absorbance at 280 nm Calc_Prot_Conc Calculate Protein Concentration A280->Calc_Prot_Conc A_linker Absorbance at Linker λmax Calc_Linker_Conc Calculate Linker Concentration A_linker->Calc_Linker_Conc E_prot ε_protein at 280 nm E_prot->Calc_Prot_Conc E_linker ε_linker at λmax E_linker->Calc_Linker_Conc Calc_Ratio Calculate Molar Ratio Calc_Prot_Conc->Calc_Ratio Calc_Linker_Conc->Calc_Ratio Linker_Protein_Ratio Linker:Protein Ratio Calc_Ratio->Linker_Protein_Ratio

Caption: Signaling pathway for calculating the linker-to-protein ratio using UV-Vis spectroscopy.

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. While UV-Vis spectroscopy can provide a rapid estimation of the degree of labeling, it is often less precise than other methods. RP-HPLC is a robust technique for assessing purity and confirming the covalent modification. For definitive characterization, mass spectrometry is indispensable as it provides an absolute measurement of mass and reveals the distribution of linker-to-protein species. The choice of analytical methods should be guided by the specific information required at each stage of the research and development process, from initial reaction screening to the quality control of the final conjugate.

References

A Comparative Guide to PROTAC Linkers: Evaluating Aeide-C1-NHS Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While often seen as a simple tether, the linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different PROTAC linker strategies, with a focus on Aeide-C1-NHS ester as a versatile building block for "clickable" linkers, and contrasts its potential performance with other commonly employed linker classes.

This compound is an alkyl/ether-based PROTAC linker featuring an N-hydroxysuccinimide (NHS) ester for facile conjugation to an amine-containing molecule (either the target protein ligand or the E3 ligase ligand) and a terminal azide group.[1][2] The azide moiety enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry," to connect to the other half of the PROTAC molecule bearing an alkyne group.[1][2] This approach offers a modular and efficient way to generate libraries of PROTACs with varying linker lengths and compositions. The resulting triazole ring formed via click chemistry is metabolically stable and can contribute to the rigidity of the linker.[3][4]

The PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for different linker classes. It is important to note that a direct head-to-head comparison is challenging due to variations in target proteins, E3 ligases, and cell lines across different studies.

Table 1: Qualitative Comparison of PROTAC Linker Classes

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Alkyl/Ether (this compound precursor) Flexible, hydrophobic (alkyl) or more hydrophilic (ether)Synthetically accessible, easy to modify lengthCan be too flexible, potentially leading to lower potency; alkyl chains can decrease solubility
Polyethylene Glycol (PEG) Flexible, hydrophilicImproves aqueous solubility, good biocompatibilityCan be too flexible, may not be optimal for ternary complex formation in all cases
Rigid (e.g., Piperazine, Cycloalkane) Constrained conformationCan improve potency and selectivity by pre-organizing the binding moietiesMore synthetically challenging, may not provide the optimal vector for ternary complex formation
Triazole (formed from this compound) Rigid, planar, metabolically stableEnables rapid "click chemistry" synthesis for library generation, can participate in hydrogen bondingThe rigidity may not be suitable for all target-E3 ligase pairs

Table 2: Representative Performance Data for PROTACs with Different Linkers

Disclaimer: The following data are compiled from various studies and are for illustrative purposes. They do not represent a direct, controlled comparison.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Triazole-containing A PROTAC targeting sEHsEHCRBN< 1> 90[5][6]
Triazole-containing A PROTAC targeting CDK9CDK9CRBN10-100> 80[7]
PEG-based A PROTAC targeting BTKBTKCRBN2.297[8]
Alkyl-based A PROTAC targeting CDK9CDK9CRBN10-500> 70[9][10]
Ester-containing OARV-771BETVHL6> 90[11]
Amide-containing ARV-771BETVHL33> 90[11]

Experimental Protocols

The evaluation of a PROTAC's performance relies on a set of key experiments to determine its ability to induce protein degradation, its permeability, and its mechanism of action.

Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction of a target protein in cells after PROTAC treatment.

Experimental Workflow:

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis (DC50 & Dmax) I->J

Western Blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane, providing an indication of its ability to enter cells.

Methodology:

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of PROTAC that has crossed the artificial membrane over time.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex (POI-PROTAC-E3 ligase), providing insights into the cooperativity of its formation.

Experimental Workflow:

SPR_Workflow A Immobilize E3 Ligase on Sensor Chip B Inject PROTAC (Binary Interaction) A->B C Inject POI (Binary Interaction) A->C D Inject PROTAC + POI (Ternary Complex) A->D F Data Analysis (KD, kon, koff, Cooperativity) B->F C->F E Regeneration D->E D->F E->A

References

A Head-to-Head Comparison: Aeide-C1-NHS Ester vs. Azido-PEG4-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be pivotal to experimental success. This guide provides a detailed comparison of two popular amine-reactive, azide-bearing crosslinkers: Aeide-C1-NHS ester and Azido-PEG4-NHS ester. We delve into their structural differences, functional implications, and provide a general experimental framework for their application.

At the heart of many bioconjugation strategies lies the need to covalently attach a molecule of interest to a biomolecule, such as a protein or antibody. Both this compound and Azido-PEG4-NHS ester serve this purpose through a two-step process. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine residues) on the biomolecule to form a stable amide bond. Subsequently, the terminal azide group becomes available for "click chemistry," a highly efficient and specific reaction, typically with an alkyne-modified molecule. This allows for the precise and modular attachment of a wide array of functionalities, including fluorophores, drugs, or other biomolecules.

Structural and Functional Comparison

While both molecules share the same reactive functionalities—an NHS ester and an azide group—their core difference lies in the nature of the spacer arm that connects them. This compound features a short alkyl/ether-based linker, whereas Azido-PEG4-NHS ester incorporates a polyethylene glycol (PEG) chain. This structural variance has significant implications for the properties and performance of the resulting bioconjugate.

FeatureThis compoundAzido-PEG4-NHS ester
Spacer Arm Short alkyl/ether chainTetraethylene glycol (PEG4) chain
Hydrophilicity LowerHigher, conferred by the PEG spacer[1][2][3]
Steric Hindrance Potentially higher due to shorter spacerReduced due to the flexible and extended PEG4 spacer[1]
Solubility Soluble in organic solvents like DMSO and DMF[4]Soluble in organic solvents and increased solubility in aqueous media[2][5]
Applications Frequently cited as a PROTAC (PROteolysis TArgeting Chimera) linker[4][6]Widely used for general bioconjugation, including protein and antibody labeling, drug conjugation, and surface functionalization[1][5]
Potential for Aggregation Higher potential for hydrophobic payloadsLowered potential for aggregation due to the hydrophilic PEG spacer[7]
Immunogenicity Generally lowThe PEG spacer can help in reducing the immunogenicity of the conjugate[8]

The Bioconjugation Workflow: A Logical Overview

The process of using either this compound or Azido-PEG4-NHS ester for bioconjugation follows a consistent and logical workflow. This involves the initial activation of the biomolecule with the NHS ester, followed by the removal of excess linker, and finally, the click chemistry reaction with the molecule of interest.

Bioconjugation_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry cluster_final Final Product Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amines Reaction1 NHS Ester Reaction (pH 7.2-8.5) Biomolecule->Reaction1 Linker This compound or Azido-PEG4-NHS Ester Linker->Reaction1 Purification Purification (e.g., Desalting Column, Dialysis) Reaction1->Purification Removal of excess linker Azide_Biomolecule Azide-Modified Biomolecule Purification->Azide_Biomolecule Reaction2 Click Reaction (e.g., CuAAC or SPAAC) Azide_Biomolecule->Reaction2 Alkyne_Molecule Alkyne-Modified Molecule of Interest Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

A generalized workflow for bioconjugation using amine-reactive, azide-containing linkers.

Experimental Protocol: General Procedure for Protein Labeling

The following is a generalized protocol for the conjugation of an antibody with an azide-linker NHS ester. This protocol should be optimized for specific proteins and applications.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or Azido-PEG4-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Purification tools: Desalting columns or dialysis cassettes

Procedure:

  • Preparation of the Protein Solution:

    • If the protein solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first.[9] This can be achieved by dialysis against an amine-free buffer like PBS.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[10]

  • Preparation of the NHS Ester Stock Solution:

    • Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[11][12] These solutions should not be stored for long periods.[11]

  • Labeling Reaction:

    • A molar excess of the NHS ester is required for efficient labeling. A 10- to 20-fold molar excess is a common starting point for antibodies.[11] The optimal ratio should be determined empirically for each protein.

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10] The final concentration of the organic solvent should ideally not exceed 10%.[11]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13] Protect the reaction from light if a fluorescent dye is involved.

  • Quenching the Reaction:

    • (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9][13]

    • Incubate for an additional 15 minutes at room temperature.[9]

  • Purification of the Azide-Modified Protein:

    • Remove the excess, unreacted NHS ester and byproducts using a desalting column or by dialysis.[11][14]

The resulting azide-modified protein is now ready for the subsequent click chemistry reaction with an alkyne-containing molecule.

Signaling Pathway and Experimental Logic

The underlying principle of this bioconjugation strategy is the creation of a stable, covalent linkage through a two-step, bio-orthogonal reaction scheme. The first step leverages the well-established reactivity of NHS esters towards primary amines, a common functional group in proteins. The second step utilizes the highly specific and efficient click chemistry reaction between an azide and an alkyne. This dual-step approach provides a high degree of control and specificity in the labeling of biomolecules.

Signaling_Pathway Biomolecule Protein-NH2 (Primary Amine) Amide_Bond Protein-NH-CO-Linker-N3 (Stable Amide Bond) Biomolecule->Amide_Bond Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester Azide-Linker-NHS NHS_Ester->Amide_Bond Triazole Protein-NH-CO-Linker-Triazole-Molecule (Final Conjugate) Amide_Bond->Triazole Click Chemistry (e.g., CuAAC or SPAAC) Alkyne Molecule-Alkyne Alkyne->Triazole

The chemical logic of the two-step bioconjugation process.

Conclusion

The choice between this compound and Azido-PEG4-NHS ester will largely depend on the specific requirements of the application. For applications where increased hydrophilicity, improved solubility of the final conjugate, and reduced steric hindrance are critical, Azido-PEG4-NHS ester is likely the superior choice. Its PEG spacer is particularly beneficial when working with hydrophobic payloads or when aiming to improve the pharmacokinetic properties of a bioconjugate.[1][7]

On the other hand, This compound , with its shorter, more rigid alkyl/ether linker, may be preferred in applications such as PROTAC development, where precise spatial orientation between the two ends of the linker is crucial for biological activity.

Ultimately, empirical testing and optimization of the reaction conditions for the specific biomolecule and payload are essential to achieve the desired conjugation efficiency and functionality. This guide provides a foundational understanding to aid researchers in making an informed decision for their bioconjugation needs.

References

A Comparative Guide to Assessing the Efficacy of PROTACs Synthesized via NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] The design and synthesis of these heterobifunctional molecules are critical to their success, with the linker component playing a pivotal role in determining efficacy.[3] This guide provides a comparative analysis of PROTACs synthesized using N-Hydroxysuccinimide (NHS) ester chemistry, a common and robust method for creating the amide bonds that typically form the PROTAC linker backbone.

We will use Aeide-C1-NHS ester , a versatile, commercially available building block, as a representative reagent in this class.[4][5] This reagent features an NHS ester group for covalent linkage to an amine-containing molecule and an azide group for subsequent "click chemistry" conjugation, offering a modular approach to PROTAC synthesis.[4][6] The performance of PROTACs generated through this standard amide linkage strategy will be compared with alternatives, such as those incorporating ester linkages, which have been shown to modulate physicochemical properties and cellular activity.[7][8]

PROTAC Mechanism of Action: A Ternary Complex Model

PROTACs function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][9] This event-driven mechanism involves several key steps:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.[2][10] The stability of this complex is crucial for degradation efficiency.[1]

  • Ubiquitination : Within the complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI's surface.[11]

  • Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[11][12]

  • Catalytic Cycle : The PROTAC is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[3][13]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Comparative Analysis of Linker Synthesis Strategies

The linker is not merely a spacer but a critical determinant of a PROTAC's properties, including ternary complex formation, cell permeability, and ultimately, degradation efficacy.[3][14] The most common strategy for linker assembly involves forming stable amide bonds.

Strategy 1: Amide Bond Formation via NHS Ester Chemistry

NHS esters are highly reactive towards primary amino groups, forming stable amide bonds.[15] Reagents like this compound exemplify a modular approach where a linker fragment is first attached to either the POI ligand or the E3 ligand, followed by a second conjugation step.

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis using this compound POI_Ligand POI Ligand with -NH2 group Intermediate POI-Linker-Azide Intermediate POI_Ligand->Intermediate Amide Bond Formation (Aminolysis of NHS ester) NHS_Ester This compound (Azide-Linker-NHS) NHS_Ester->Intermediate Final_PROTAC Final PROTAC (POI-Linker-E3) Intermediate->Final_PROTAC Click Chemistry (CuAAC or SPAAC) E3_Ligand E3 Ligase Ligand with Alkyne group E3_Ligand->Final_PROTAC

Caption: Synthesis scheme for a PROTAC using an NHS ester-azide linker.

Advantages:

  • Robust and Reliable: Amide bond formation is a well-established, high-yielding reaction.[16]

  • Stability: Amide bonds are generally stable to metabolic degradation.

Disadvantages:

  • Poor Permeability: The hydrogen bond donor capacity of the amide N-H can increase polarity and intramolecular hydrogen bonding, potentially leading to poor cell permeability and lower oral bioavailability.[7][17]

Strategy 2: Amide-to-Ester Substitution

To improve physicochemical properties, researchers have explored replacing amide linkages with bioisosteric esters. This seemingly minor change can have a significant impact on cellular activity.

Advantages:

  • Improved Permeability: Replacing an amide's N-H group (a hydrogen bond donor) with an ester's oxygen atom (a hydrogen bond acceptor) can reduce the molecule's hydrogen bonding potential, leading to enhanced membrane permeability.[8][18]

  • Enhanced Potency: Increased cell permeability can lead to higher intracellular concentrations, resulting in more potent degradation (lower DC₅₀) and an earlier onset of the "hook effect".[8][18]

Disadvantages:

  • Potential Instability: Ester bonds are more susceptible to hydrolysis by cellular esterases compared to amide bonds, which could negatively impact PROTAC stability and duration of action.

Quantitative Comparison: Amide vs. Ester PROTACs

Studies directly comparing matched pairs of amide- and ester-containing PROTACs have provided valuable data on the impact of this substitution.

ParameterAmide-Linked PROTACsEster-Linked PROTACsRationale for Difference
Permeability (Pₑ) Often low to moderate (e.g., < 5 x 10⁻⁶ cm/s)[8]Generally higher (8- to 19-fold improvement observed)[8]Removal of a hydrogen bond donor reduces polarity and intramolecular hydrogen bonding.[7][8]
Degradation Potency (DC₅₀) Potent, but may be limited by cell entry.Often more potent due to higher intracellular accumulation.[8]Higher permeability leads to greater target engagement at lower concentrations.[8]
Ternary Complex Binding (Kᴅ) No significant, consistent difference.No significant, consistent difference.The amide-to-ester change often occurs in the linker, which may not directly interact with the proteins in the ternary complex.[8]
Plasma Stability Generally high.Can be lower due to susceptibility to esterase hydrolysis, but many ester-PROTACs retain sufficient stability.[8]Ester bonds are more chemically labile than amide bonds.

Note: The values presented are generalized from published studies and can vary significantly based on the specific PROTAC, linker composition, and cell type.[8][10]

Experimental Protocols for Efficacy Assessment

A robust assessment of PROTAC efficacy requires a cascade of assays to confirm its mechanism of action and quantify its biological effects.

PROTAC_Assay_Workflow Start Synthesized PROTAC Binding 1. Binary Target Engagement (TR-FRET, FP) Start->Binding Ternary 2. Ternary Complex Formation (AlphaLISA, TR-FRET) Binding->Ternary Confirms Ligand Activity Degradation 3. Target Protein Degradation (Western Blot, In-Cell Western) Ternary->Degradation Confirms Proximity Induction Viability 4. Cellular Viability/Toxicity (CellTiter-Glo, CCK-8) Degradation->Viability Quantifies Efficacy Ubiquitination 5. Target Ubiquitination (IP-Western) Degradation->Ubiquitination Confirms MOA End Efficacy Profile (DC50, Dmax, IC50) Viability->End Ubiquitination->End

Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Target Protein Degradation Assay (Western Blot)

This is the most direct method to measure a PROTAC's primary function and determine its potency (DC₅₀) and maximal degradation (Dₘₐₓ).[19]

Protocol:

  • Cell Seeding: Plate cells (e.g., in 6-well plates) at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[19]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell growth, and is used to calculate IC₅₀ or EC₅₀ values.[19][20]

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Add 10 µL of serially diluted PROTACs to the wells. Include vehicle-only and no-cell controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Measurement: Add CellTiter-Glo® reagent to each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a plate reader. Plot the luminescence signal against PROTAC concentration and fit to a dose-response curve to determine the IC₅₀ value.[19]

Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay provides mechanistic validation by directly detecting the ubiquitination of the target protein, a key step in the PROTAC's mechanism of action.[19][20]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) for a shorter duration (e.g., 1-4 hours). Include a vehicle control and a proteasome inhibitor control (e.g., MG132) to allow ubiquitinated protein to accumulate.

  • Cell Lysis: Lyse cells in a buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., PR-619).

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins from the beads.

  • Western Blot: Analyze the eluted samples by Western blotting as described above. Probe the membrane with an anti-ubiquitin antibody (e.g., P4D1 or FK2) to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination.[19]

Conclusion

The synthesis strategy for a PROTAC molecule is a critical factor influencing its therapeutic efficacy. While traditional amide bond formation using NHS ester chemistry provides a reliable method for PROTAC assembly, the resulting molecules may suffer from suboptimal permeability. The use of versatile building blocks like This compound facilitates a modular "click chemistry" approach within this framework.

Comparative data strongly suggests that strategies like amide-to-ester substitution can significantly enhance cell permeability and, consequently, the degradation potency of PROTACs without compromising ternary complex formation.[8] However, this must be balanced with potential effects on metabolic stability. A comprehensive evaluation using a suite of orthogonal assays—quantifying degradation, cell viability, and mechanism of action—is essential to fully characterize the efficacy of any PROTAC, regardless of its synthetic origin, and to guide the development of next-generation targeted protein degraders.

References

A Comparative Guide to Mass Spectrometry Analysis of Acide-C1-NHS Ester Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and the study of protein interactions, the selection of an appropriate chemical labeling strategy is paramount. N-hydroxysuccinimide (NHS) esters are a cornerstone of protein modification for mass spectrometry, valued for their ability to efficiently label primary amines. This guide provides a comparative analysis of a generic short-chain NHS ester, termed "Acide-C1-NHS ester" for the purpose of this discussion, against other common protein modification reagents. We will delve into their performance, supported by experimental data and detailed protocols, to inform your selection of the optimal tool for your research needs.

The Chemistry of Amine-Reactive Labeling: Acide-C1-NHS Ester

N-hydroxysuccinimide esters are amine-reactive chemical labels that covalently bind to the primary amino groups of proteins, predominantly the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.[1] This reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond under mild pH conditions, typically between 7.2 and 8.5.[][3] The "Acide-C1-NHS ester" represents a simple NHS ester with a short, one-carbon spacer arm, making it suitable for introducing a modification with minimal steric hindrance.

The primary application of such reagents in mass spectrometry is to introduce a tag for quantification or to act as one arm of a homobifunctional crosslinker to study protein-protein interactions.[1][4]

Comparison of Acide-C1-NHS Ester with Alternative Protein Modification Reagents

The choice of a modification reagent is dictated by the experimental goals, the available functional groups on the target protein, and the desired specificity of the labeling. Below is a comparison of Acide-C1-NHS ester with other classes of commonly used reagents.

FeatureAcide-C1-NHS Ester (Amine-Reactive)EDC/Sulfo-NHS (Carboxyl-Reactive)Maleimide-Based Reagents (Thiol-Reactive)Photo-Reactive Amino Acids
Target Residues Lysine, N-terminus[1][]Aspartic Acid, Glutamic Acid, C-terminus[5]Cysteine[6]Any proximal amino acid
Bond Type Amide[1]Amide (zero-length)[5]Thioether[6]Covalent (non-specific insertion)
Specificity High for primary amines, but lysine is abundant.[]High for carboxyl groups.Highly specific for thiols, which are less abundant.[6]Proximity-based, not residue-specific.
Key Advantages High reactivity, stable bond, commercially available.[]"Zero-length" crosslinking, no spacer arm introduced.[7]Site-specific modification is often possible.Captures interactions in living cells.
Potential Side Reactions Hydrolysis of NHS ester, O-acylation of Ser, Thr, Tyr.[8][9][10]Formation of N-acylurea by-product.[6]Can react with other nucleophiles at high pH.Non-specific labeling.
Optimal pH 7.2 - 8.5[1][]4.5 - 7.56.5 - 7.5N/A (UV activation)

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate quantitative proteomics.

Protocol 1: General Procedure for Labeling Proteins with Acide-C1-NHS Ester

This protocol outlines a general workflow for labeling a purified protein with a generic Acide-C1-NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate).

  • Acide-C1-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching reagent (e.g., Tris-HCl or hydroxylamine).

  • Desalting column.

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in a buffer at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.[11]

  • NHS Ester Stock Solution: Immediately before use, dissolve the Acide-C1-NHS ester in DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or hydroxylamine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Purify the labeled protein from excess, unreacted NHS ester and by-products using a desalting column or dialysis.

  • Mass Spectrometry Analysis: The labeled protein is then processed for mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Protocol 2: Two-Step EDC/Sulfo-NHS Cross-Linking of Carboxyl Groups

This protocol describes the activation of carboxyl groups on a protein for subsequent reaction with primary amines.

Materials:

  • Protein with accessible carboxyl groups.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-Hydroxysulfosuccinimide (Sulfo-NHS).

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0).

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • Quenching and purification reagents as in Protocol 1.

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer.

  • Activation of Carboxyl Groups: Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is typically used.

  • Incubation: Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and by-products by buffer exchange into the Coupling Buffer using a desalting column. This prevents unwanted cross-linking of the amine-containing molecule to itself.[5]

  • Coupling Reaction: Add the amine-containing molecule to the activated protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching and Purification: Quench the reaction and purify the cross-linked product as described in Protocol 1.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis MS Analysis Protein Protein Sample Reduce_Alky Reduction & Alkylation Protein->Reduce_Alky Digest Tryptic Digestion Reduce_Alky->Digest Peptides Peptide Mixture Digest->Peptides Labeling Labeling with Acide-C1-NHS Ester Peptides->Labeling Quench Quenching Labeling->Quench Cleanup Sample Cleanup Quench->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data Quant Protein Quantification Data->Quant G Protein Protein Lys Lysine (Amine) Protein->Lys Cys Cysteine (Thiol) Protein->Cys Asp_Glu Asp/Glu (Carboxyl) Protein->Asp_Glu NHS Acide-C1-NHS Ester NHS->Lys Amide Bond Maleimide Maleimide Maleimide->Cys Thioether Bond EDC_NHS EDC/Sulfo-NHS EDC_NHS->Asp_Glu Amide Bond (zero-length) G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

Navigating the Stability Maze: A Comparative Guide to PROTAC Linkers In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals face a critical challenge in the design of Proteolysis Targeting Chimeras (PROTACs): the linker. Far from being a simple tether, the linker connecting the target protein ligand and the E3 ligase ligand profoundly dictates the stability, permeability, and ultimately, the therapeutic efficacy of these novel drug candidates. This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linker types, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice of linker chemistry is a key determinant of a PROTAC's metabolic stability and its resulting in vivo half-life.[1] The linker is often identified as the most metabolically vulnerable component of the entire PROTAC molecule.[2] Understanding the stability profiles of different linker classes is therefore paramount for developing PROTACs with desirable pharmacokinetic and pharmacodynamic properties.

Comparative Stability of Common PROTAC Linkers

The stability of a PROTAC is heavily influenced by the composition and structure of its linker. The most common linker types include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating cyclic moieties. Each class presents a unique set of advantages and disadvantages in terms of stability.

Linker TypeIn Vitro Stability (Microsomes, Plasma)In Vivo Half-life (t½)Key Characteristics & Stability Considerations
Alkyl Chains Moderate2 - 4 hours (Hypothetical)[1]Simple and synthetically accessible, but can be susceptible to oxidative metabolism.[3][4] Their flexibility can be advantageous for ternary complex formation but may also expose them to metabolic enzymes.[1]
PEG Linkers Variable; susceptible to oxidative metabolism (O-dealkylation) by CYP enzymes.[2][]4 - 8 hours (Hypothetical)[1]Enhance solubility and pharmacokinetic properties.[1][3] However, the ether linkages are common sites of metabolic degradation, potentially leading to a short in vivo half-life.[2]
Rigid Linkers (e.g., piperazine, piperidine, triazole) High6 - 12 hours (Hypothetical)[1]Conformational constraint can shield the molecule from metabolic enzymes, leading to improved in vivo stability.[1][3] The incorporation of rigid moieties can protect against enzymatic degradation.[2] Triazole rings are particularly noted for their metabolic stability.[3]

Note: The data in this table is based on established trends and hypothetical values presented in the literature.[1] Actual experimental values will vary depending on the specific PROTAC molecule and experimental conditions.

The Impact of Linker Properties on PROTAC Performance

The linker's influence extends beyond metabolic stability, affecting critical drug-like properties such as cell permeability and the ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

A significant challenge in PROTAC design is balancing stability with permeability. For instance, replacing a hydrophilic PEG linker with more lipophilic components like alkyl chains can decrease aqueous solubility while potentially improving cell permeability.[2] Conversely, incorporating polar, rigid groups can enhance both solubility and metabolic stability.[2]

Studies have shown that linkers that allow the PROTAC to fold and reduce its polar surface area can lead to higher cell permeability.[6] This "molecular chameleon" effect, where the PROTAC adopts different conformations in polar and non-polar environments, is influenced by intramolecular interactions such as hydrogen bonds and π-π stacking, which are dictated by the linker's composition and flexibility.[6][7]

Experimental Protocols for Assessing PROTAC Stability

To experimentally evaluate the stability of different PROTAC linkers, a series of in vitro and in vivo assays are employed. The following are detailed methodologies for key experiments.

In Vitro Stability Assays

1. Plasma Stability Assay:

  • Objective: To assess the stability of a PROTAC in a biological matrix and identify potential ex vivo degradation.[2]

  • Protocol:

    • The PROTAC is incubated in plasma (e.g., human, rat, mouse) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding a solvent like acetonitrile to precipitate plasma proteins.[1]

    • Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC.[1]

    • The half-life (t½) of the PROTAC in plasma is then calculated from the concentration-time data.

2. Microsomal Stability Assay:

  • Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).

  • Protocol:

    • The PROTAC is incubated with liver microsomes (e.g., human, rat) and NADPH (a cofactor for CYP enzymes) at 37°C.

    • Samples are collected at different time intervals.

    • The reaction is stopped by the addition of a quenching solvent.

    • The amount of the parent PROTAC remaining is quantified by LC-MS/MS.

    • The in vitro half-life and intrinsic clearance are calculated to predict in vivo metabolic clearance.

3. Caco-2 Permeability Assay:

  • Objective: To assess the ability of a PROTAC to cross the intestinal epithelial barrier, providing an indication of its potential for oral absorption.[2][8]

  • Protocol:

    • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, are cultured on permeable supports.

    • The PROTAC is added to the apical (donor) side of the cell monolayer.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.[9]

    • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[9]

In Vivo Stability and Pharmacokinetic (PK) Studies
  • Objective: To determine the pharmacokinetic profile of a PROTAC in an animal model, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Protocol:

    • The PROTAC is administered to animal models (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.[1]

    • Blood samples are collected at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[1]

    • Plasma is separated from the blood samples by centrifugation.[1]

    • The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.[1]

    • Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) are calculated from the plasma concentration-time data.[1]

Visualizing the Path to Stability

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Plasma_Stability Plasma Stability Assay PK_Studies Pharmacokinetic Studies (Animal Models) Plasma_Stability->PK_Studies Microsomal_Stability Microsomal Stability Assay Microsomal_Stability->PK_Studies Permeability Caco-2 Permeability Assay Permeability->PK_Studies PD_Studies Pharmacodynamic Studies (Target Degradation in Tissue) PK_Studies->PD_Studies Lead_Optimization Lead Optimization PD_Studies->Lead_Optimization PROTAC_Design PROTAC Design & Linker Selection PROTAC_Design->Plasma_Stability PROTAC_Design->Microsomal_Stability PROTAC_Design->Permeability

Caption: Experimental workflow for evaluating PROTAC stability and efficacy.

Linker_Properties Linker_Type Linker Type (Alkyl, PEG, Rigid) Stability Metabolic Stability Linker_Type->Stability Permeability Cell Permeability Linker_Type->Permeability Solubility Solubility Linker_Type->Solubility Ternary_Complex Ternary Complex Formation & Stability Linker_Type->Ternary_Complex Efficacy Overall PROTAC Efficacy Stability->Efficacy Permeability->Efficacy Solubility->Efficacy Ternary_Complex->Efficacy

Caption: Relationship between linker properties and PROTAC efficacy.

References

The Linker's Length: A Critical Determinant of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding and evaluating the impact of linker length on the activity of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis supported by experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3]

The length of the linker is a particularly crucial parameter that must be optimized for each target and E3 ligase pair.[4][5] A linker that is too short can lead to steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, an excessively long linker may result in a non-productive ternary complex geometry, leading to inefficient ubiquitination and subsequent degradation of the target protein.[3][5] Therefore, a systematic evaluation of linker length is a cornerstone of rational PROTAC design.

Comparative Efficacy of PROTACs with Different Linker Lengths

To illustrate the profound impact of linker length on PROTAC performance, this section presents a compilation of experimental data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4).

Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results clearly demonstrated that linker length is a critical determinant of degradation efficacy.

PROTAC CompoundLinker Length (atoms)IC50 (µM) in MCF7 cellsER Degradation
PROTAC with 9-atom linker9140Weak
PROTAC with 12-atom linker12-Effective
PROTAC with 16-atom linker 16 26 Most Potent
PROTAC with 19-atom linker19-Reduced
PROTAC with 21-atom linker21-Reduced
Tamoxifen (Control)N/A27N/A
Data compiled from studies by Cyrus et al.[1][2][3][6][7]

As the data indicates, a 16-atom linker was found to be optimal for ERα degradation, exhibiting an IC50 value comparable to the established drug Tamoxifen.[2][7] Both shorter and longer linkers resulted in significantly reduced degradation efficacy, highlighting the precise spatial requirements for productive ternary complex formation.[2][3][6][7]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Similar linker length dependency has been observed for PROTACs targeting TBK1, a kinase involved in innate immunity signaling. In this case, a series of PROTACs with linkers of varying lengths were synthesized to target TBK1 for degradation via the VHL E3 ligase.

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96
2929276
Data on TBK1-targeting PROTACs.[1][8]

For TBK1, no degradation was observed with linkers shorter than 12 atoms. A 21-atom linker demonstrated the highest potency with a DC50 of 3 nM and a Dmax of 96%.[1][8] Increasing the linker length to 29 atoms led to a significant decrease in potency.[1][8]

Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

The optimization of linker length is also crucial for PROTACs targeting BRD4, a key regulator of gene transcription. A comparative study of BRD4-targeting PROTACs using polyethylene glycol (PEG) linkers of varying lengths provided valuable insights into the structure-activity relationship.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG420951.225
PEG5 15 >98 1.5 35
PEG630921.120
Comparative data for BRD4-targeting PROTACs with PEG linkers.[8]

In this series, the PROTAC with a PEG5 linker exhibited the optimal performance, with the lowest DC50, highest Dmax, and the best permeability and oral bioavailability.[8] This demonstrates that linker optimization not only impacts degradation potency but also crucial pharmacokinetic properties.

Visualizing the Mechanisms and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate the PROTAC mechanism of action, a typical experimental workflow, and the signaling pathways of the targeted proteins.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Varying Linker Lengths) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) (Binary & Ternary Complex) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assays (Western Blot, ELISA) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability_Assay Data_Analysis Determine DC50, Dmax, IC50, Papp Binding_Assay->Data_Analysis Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability Degradation_Assay->Data_Analysis Cell_Viability->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for evaluating PROTACs.

Signaling_Pathways cluster_ERa ERα Signaling Pathway cluster_TBK1 TBK1 Signaling Pathway cluster_BRD4 BRD4 in Transcription Regulation Estrogen Estrogen ERa_cyto ERα (cytoplasm) Estrogen->ERa_cyto Binds ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerization PROTAC_ERa ERα-PROTAC ERa_cyto->PROTAC_ERa Degraded by ERa_nuc ERα (nucleus) ERa_dimer->ERa_nuc Translocation ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR Activate TBK1 TBK1 PRR->TBK1 Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates PROTAC_TBK1 TBK1-PROTAC TBK1->PROTAC_TBK1 Degraded by IRF3_P p-IRF3 IRF3->IRF3_P IFN_Genes Type I Interferon Gene Expression IRF3_P->IFN_Genes Induces BRD4_node BRD4 Acetylated_Histones Acetylated Histones BRD4_node->Acetylated_Histones Binds PTEFb P-TEFb (CDK9/CycT1) BRD4_node->PTEFb Recruits PROTAC_BRD4 BRD4-PROTAC BRD4_node->PROTAC_BRD4 Degraded by RNA_Pol_II RNA Polymerase II (paused) PTEFb->RNA_Pol_II Phosphorylates Elongation Transcriptional Elongation RNA_Pol_II->Elongation Release Oncogenes Oncogene Expression (e.g., MYC) Elongation->Oncogenes

Caption: Simplified signaling pathways of ERα, TBK1, and BRD4.

Experimental Protocols

Accurate assessment and comparison of PROTAC efficacy require robust and well-defined experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time period (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization and Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[5][8]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics of binary (PROTAC to target protein or E3 ligase) and ternary complex formation.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the association (ka) and dissociation (kd) rate constants of the binary interaction. The equilibrium dissociation constant (KD) can then be calculated (KD = kd/ka).

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein (or E3 ligase, depending on the immobilized partner) over the sensor chip. This allows for the characterization of the stability and cooperativity of the ternary complex.

Cell Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is crucial for its cellular activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are commonly used methods.

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using liquid chromatography-mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.[8]

b) Caco-2 Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for approximately 21 days to form a confluent and differentiated monolayer.

  • Transport Study: The PROTAC compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can also be calculated to assess the involvement of active efflux transporters.[8]

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs. The experimental data presented for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal linker that facilitates productive ternary complex formation and maximizes degradation efficacy. Furthermore, the choice of linker can significantly influence the physicochemical properties of the PROTAC, such as cell permeability and oral bioavailability. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the impact of linker length and make data-driven decisions to advance the development of novel and effective PROTAC-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Aeide-C1-NHS Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Aeide-C1-NHS ester are critical for maintaining a secure and compliant laboratory environment. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage waste streams containing this reagent. The following protocols are designed to mitigate risks and ensure the proper neutralization and disposal of this compound in its various forms.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

  • Protective Clothing: A lab coat is required to protect from splashes and spills.

  • Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.

All handling of this compound, particularly the solid form and concentrated solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Summary of this compound Properties

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆N₄O₄MedChem Express, ChemScene
Molecular Weight 198.14 g/mol MedChem Express, ChemScene
Appearance SolidGeneral knowledge of NHS esters
Storage Conditions -20°C, sealed, away from moistureMedChem Express, ChemScene
Solubility Soluble in DMSO and DMFGeneral knowledge of NHS esters
Reactivity Reactive towards primary aminesGeneral principles of NHS ester chemistry
Moisture Sensitivity Hydrolyzes in the presence of waterGeneral principles of NHS ester chemistry

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on its form: unreacted solid, concentrated stock solutions, or dilute aqueous reaction mixtures. All waste generated should be considered chemical waste and must be segregated from regular trash.

Disposal Workflow

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Unused/Expired Solid waste_type->solid Solid conc_sol Concentrated Solution (e.g., in DMSO/DMF) waste_type->conc_sol Concentrated dilute_aq Dilute Aqueous Solution waste_type->dilute_aq Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_conc Collect in Labeled Hazardous Waste Container for Organic Solvents conc_sol->collect_conc quench Quench Reactive NHS Ester dilute_aq->quench dispose Dispose via Institutional Environmental Health & Safety (EHS) collect_solid->dispose collect_conc->dispose add_amine Add excess primary amine buffer (e.g., Tris or glycine) quench->add_amine or_hydrolyze OR raise_ph Adjust pH to > 8.5 and incubate to hydrolyze quench->raise_ph collect_aq Collect Quenched Solution in Labeled Aqueous Hazardous Waste Container add_amine->collect_aq raise_ph->collect_aq collect_aq->dispose

Caption: Disposal workflow for this compound.

Experimental Protocols for Deactivation

1. Unused or Expired Solid this compound:

  • Segregation: Do not dispose of the solid powder in the regular trash.

  • Collection: The original vial containing the unused or expired product should be placed in a designated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound". Follow all additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.

2. Concentrated Solutions (e.g., in DMSO or DMF):

  • No Drain Disposal: Never dispose of concentrated solutions of this compound in organic solvents down the drain.

  • Collection: Collect all concentrated stock solutions in a sealed and appropriately labeled hazardous waste container designated for organic solvent waste.

  • Rinsate: The first rinse of any glassware that contained concentrated solutions should also be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but consult your local EHS guidelines.

3. Dilute Aqueous Solutions and Reaction Mixtures:

For aqueous solutions resulting from conjugation reactions, the reactive NHS ester should be deactivated ("quenched") before collection for disposal.

Method A: Quenching with a Primary Amine

  • Prepare Quenching Solution: Prepare a solution of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.5, or 1 M glycine, pH 8.5.

  • Add to Waste: Add an excess of the quenching solution to the aqueous waste containing the this compound. A final concentration of 20-50 mM of the amine is generally sufficient.

  • Incubate: Gently mix and allow the solution to stand at room temperature for at least one hour to ensure complete reaction and deactivation of the NHS ester.

  • Collect for Disposal: Transfer the quenched solution to a designated aqueous hazardous waste container.

Method B: Deactivation by Hydrolysis

  • Adjust pH: Ensure the pH of the aqueous solution is between 8.0 and 8.5. If the solution is acidic or neutral, adjust the pH by adding a small amount of a suitable base, such as sodium bicarbonate or sodium hydroxide.

  • Incubate: Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS ester. The half-life of NHS esters decreases significantly at higher pH values.

  • Collect for Disposal: Transfer the hydrolyzed solution to your designated aqueous hazardous waste container.

Important Considerations:

  • While deactivation renders the NHS ester moiety non-reactive, it does not necessarily neutralize all potential hazards of the entire molecule or other components in the waste mixture.

  • Always consult with your institution's EHS department for specific guidance on waste stream management and disposal procedures. Do not dispose of any chemical waste down the drain without explicit permission from your EHS department.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.

Essential Safety and Operational Guide for Handling Aeide-C1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Aeide-C1-NHS ester. The following procedures are based on the known hazards of its reactive functional groups: an N-hydroxysuccinimide (NHS) ester and an organic azide. Strict adherence to these guidelines is essential to ensure laboratory safety and experimental success.

Immediate Safety and Handling

This compound is a moisture-sensitive and potentially energetic compound. The NHS ester is susceptible to hydrolysis, which can inactivate the molecule, while the azide group poses an explosion risk under certain conditions, such as exposure to heat, shock, or certain chemicals. All personnel must review this guide and the relevant Safety Data Sheets (SDS) for similar compounds before handling.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact and inhalation. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[1]Protects eyes from splashes of the chemical or solvents and potential energetic decomposition.
Hand Protection Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[1]Prevents skin contact with the potentially hazardous compound. Double gloving provides an extra layer of protection.
Body Protection Flame-resistant lab coat.Protects skin and clothing from splashes and provides a barrier in case of a small fire.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated chemical fume hood. If weighing outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of inhaling the compound, which may be harmful.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Guidance

This section details the procedures for safely handling this compound from receipt to use in an experiment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the vial at -20°C in a desiccator, protected from light.[2]

  • The storage area should be clearly labeled as containing a moisture-sensitive and potentially energetic compound.

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature inside the desiccator for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • All manipulations with the solid compound and its solutions should be performed in a certified chemical fume hood.[2][3]

3. Weighing the Compound:

  • Use non-metallic (e.g., ceramic or plastic) spatulas to handle the solid, as metal azides can be shock-sensitive and explosive.[4]

  • Place a weighing boat on an analytical balance and tare.

  • Carefully transfer the desired amount of this compound to the weighing boat.

  • Clean the balance and surrounding area immediately after use. Dispose of any spilled material as hazardous waste.

4. Dissolving the Compound:

  • Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions.[3] Ensure the solvent is of high quality and free from water.

  • Slowly add the solvent to the vessel containing the weighed this compound.

  • If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Prepare solutions fresh for each use. If short-term storage is necessary, store in a tightly sealed vial at -20°C with a desiccant. Do not prepare large stock solutions for long-term storage due to the risk of hydrolysis.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Due to the presence of the azide group, specific deactivation steps are required.

1. Waste Segregation:

  • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[4][5]

  • Do not dispose of any azide-containing waste down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[6][7]

2. Decontamination of Glassware:

  • Glassware that has been in contact with the compound should be decontaminated.

  • Rinse the glassware with a suitable organic solvent (the same used in the experiment) and collect the rinsate as hazardous waste.

  • For deactivating residual azides, rinse with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This procedure should be performed in a fume hood.[1]

3. Chemical Deactivation of Liquid Waste (for trained personnel only):

  • This procedure should only be performed by personnel experienced with handling hazardous chemicals in a controlled laboratory setting.

  • For dilute solutions of the organic azide (<5%), chemical deactivation can be performed by reacting with nitrous acid.[6][8]

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood, place the dilute azide solution.

    • With stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of azide).[6]

    • Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. The order of addition is critical to prevent the formation of hydrazoic acid. [6]

    • Stir the reaction mixture until the evolution of nitrogen oxides ceases.

    • Test for the presence of excess nitrite with starch-iodide paper (a blue color indicates completion).

    • Neutralize the solution with sodium hydroxide to a pH between 6 and 9 before disposing of it as hazardous chemical waste.[6]

4. Final Disposal:

  • All deactivated and segregated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

Diagrams

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C (Desiccated, Dark) Receive->Store Intact Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Solid (Non-Metallic Spatula) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Azide Waste (No Acids or Metals) Experiment->Segregate Decontaminate Decontaminate Glassware Experiment->Decontaminate Deactivate Chemically Deactivate (Trained Personnel Only) Segregate->Deactivate Dispose Dispose via EHS Decontaminate->Dispose Deactivate->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.